molecular formula C8H7BrO2S B15053309 3-Bromo-5-mercapto-2-methylbenzoic acid

3-Bromo-5-mercapto-2-methylbenzoic acid

Cat. No.: B15053309
M. Wt: 247.11 g/mol
InChI Key: VBZNOJIWBSEJJH-UHFFFAOYSA-N
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Description

3-Bromo-5-mercapto-2-methylbenzoic acid (CAS 1566672-01-2) is a high-value benzoic acid derivative supplied for research and development purposes. This compound is characterized by its molecular formula of C8H7BrO2S and a molecular weight of 247.11 g/mol . It is a strategic synthetic building block in organic chemistry and pharmaceutical research, designed for the synthesis of more complex molecules. Its structure features multiple reactive sites: the carboxylic acid group allows for further functionalization, the bromine atom is amenable to metal-catalyzed cross-coupling reactions (such as Suzuki or Heck reactions), and the mercapto (-SH) group offers a handle for disulfide bond formation or nucleophilic substitution . This combination of functional groups makes it a versatile intermediate for exploring novel chemical spaces, particularly in medicinal chemistry for the development of potential enzyme inhibitors and other bioactive compounds. The compound is intended for use in controlled laboratory environments by qualified researchers. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets (SDS) and handling procedures should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

3-bromo-2-methyl-5-sulfanylbenzoic acid

InChI

InChI=1S/C8H7BrO2S/c1-4-6(8(10)11)2-5(12)3-7(4)9/h2-3,12H,1H3,(H,10,11)

InChI Key

VBZNOJIWBSEJJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)S)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-2-methyl-5-sulfanylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzoic acids are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific and promising derivative, 3-bromo-2-methyl-5-sulfanylbenzoic acid. We will delve into its precise chemical identity, including its IUPAC name and relevant synonyms, and present a detailed, plausible synthetic route for its preparation in a laboratory setting. Furthermore, this document will explore the compound's physicochemical properties, its potential as a valuable fragment in drug discovery, and its prospective applications in the development of new enzyme inhibitors and other therapeutic agents. Safety considerations for handling this class of compounds will also be addressed, providing researchers, scientists, and drug development professionals with a thorough resource for their work with this and related molecules.

PART 1: Core Directive

This guide is structured to provide a logical and in-depth exploration of 3-bromo-2-methyl-5-sulfanylbenzoic acid, beginning with its fundamental identification and moving through its synthesis, properties, and potential applications. The structure is designed to be intuitive for a scientific audience, with each section building upon the last to create a comprehensive understanding of the compound.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for the topic compound.

IUPAC Name

The systematic IUPAC name for the compound is 3-bromo-2-methyl-5-sulfanylbenzoic acid . This name is derived from the parent structure, benzoic acid, with substituents indicated by their respective locants on the benzene ring.

Synonyms and Identifiers

A common and accepted synonym for this compound is 3-bromo-5-mercapto-2-methylbenzoic acid . The terms "sulfanyl" and "mercapto" are often used interchangeably to describe the -SH functional group.

IdentifierValue
CAS Number 1566672-01-2
Molecular Formula C₈H₇BrO₂S
Molecular Weight 247.11 g/mol
InChI InChI=1S/C8H7BrO2S/c1-4-6(8(10)11)2-5(12)3-7(4)9/h2-3,12H,1H3,(H,10,11)
Canonical SMILES CC1=C(C(=O)O)C=C(S)C=C1Br

Table 1: Key Identifiers for 3-bromo-2-methyl-5-sulfanylbenzoic acid.

Synthesis Protocol

The following is a proposed, detailed experimental protocol for the synthesis of 3-bromo-2-methyl-5-sulfanylbenzoic acid, based on established and reliable chemical transformations. This multi-step synthesis begins with the commercially available precursor, 3-amino-2-methylbenzoic acid.

Overall Synthetic Scheme

Synthetic_Scheme 3-amino-2-methylbenzoic_acid 3-amino-2-methylbenzoic acid Diazonium_salt Diazonium salt intermediate 3-amino-2-methylbenzoic_acid->Diazonium_salt 1. NaNO₂, H₂SO₄, 0-5 °C Xanthate_ester Xanthate ester intermediate Diazonium_salt->Xanthate_ester 2. Potassium ethyl xanthate Target_Compound 3-bromo-2-methyl-5-sulfanylbenzoic acid Xanthate_ester->Target_Compound 3. Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Proposed synthetic pathway for 3-bromo-2-methyl-5-sulfanylbenzoic acid.

Step-by-Step Experimental Procedure

Step 1: Diazotization of 3-amino-2-methylbenzoic acid

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-2-methylbenzoic acid (1 equivalent) in a dilute solution of sulfuric acid (e.g., 2 M).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Formation of the Xanthate Ester

  • In a separate beaker, dissolve potassium ethyl xanthate (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The intermediate xanthate ester may precipitate or can be extracted.

Step 3: Hydrolysis to the Thiol

  • To the reaction mixture containing the xanthate ester, add a solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux for 2-4 hours to hydrolyze the xanthate.

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

  • The target compound, 3-bromo-2-methyl-5-sulfanylbenzoic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale for Experimental Choices

The use of a Sandmeyer-type reaction with a xanthate salt is a modern and advantageous approach for the synthesis of aryl thiols.[2] Traditional methods often involve the use of foul-smelling and easily oxidized thiols or their salts. Xanthates are stable, crystalline solids that serve as excellent thiol surrogates, making the synthesis more manageable and safer.[3][4][5][6]

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of 3-bromo-2-methyl-5-sulfanylbenzoic acid.

PropertyValue/PredictionSource/Method
Molecular Weight 247.11 g/mol Calculated
LogP 3.01Predicted
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
pKa (Carboxylic Acid) ~3-4Estimated from similar benzoic acids
pKa (Thiol) ~6-7Estimated from similar thiophenols
Appearance White to off-white solidPredicted

Table 2: Physicochemical Properties of 3-bromo-2-methyl-5-sulfanylbenzoic acid.

Predicted Spectroscopic Data

Predicted ¹H NMR (in DMSO-d₆):

  • ~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid group.

  • ~7.6-7.8 ppm (doublet, 1H): Aromatic proton ortho to the bromine atom.

  • ~5.0-6.0 ppm (singlet, 1H): Thiol proton (-SH).

  • ~2.3-2.5 ppm (singlet, 3H): Methyl group protons (-CH₃).

Predicted ¹³C NMR (in DMSO-d₆):

  • ~168 ppm: Carboxylic acid carbon (-COOH).

  • ~140-145 ppm: Aromatic carbon attached to the carboxylic acid group.

  • ~135-140 ppm: Aromatic carbon attached to the methyl group.

  • ~130-135 ppm: Aromatic carbon attached to the bromine atom.

  • ~125-130 ppm: Aromatic carbon attached to the sulfanyl group.

  • ~120-125 ppm (2 carbons): Remaining aromatic carbons.

  • ~20 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy:

  • ~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~2600-2550 cm⁻¹ (weak): S-H stretch of the thiol.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1475 cm⁻¹: C=C stretches of the aromatic ring.

Applications in Drug Discovery and Development

Substituted benzoic acids are a privileged scaffold in medicinal chemistry due to their ability to engage in key interactions with biological targets.[4] The unique combination of a bromine atom, a methyl group, and a sulfanyl group on the benzoic acid core of 3-bromo-2-methyl-5-sulfanylbenzoic acid makes it a particularly interesting candidate for fragment-based drug discovery (FBDD) and as a building block for more complex therapeutic agents.[10][11][12][13][14]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 300 Da, 3-bromo-2-methyl-5-sulfanylbenzoic acid fits the criteria for a "fragment" in FBDD.[10][11][12][13][14] The different functional groups on the molecule can serve as anchors or vectors for interaction with a protein target. The carboxylic acid can form strong hydrogen bonds or salt bridges, the thiol can act as a hydrogen bond donor or coordinate with metal ions in metalloenzymes, and the bromo- and methyl-substituted aromatic ring can engage in hydrophobic and halogen bonding interactions.

FBDD_Interactions cluster_target Protein Target cluster_fragment 3-bromo-2-methyl-5-sulfanylbenzoic acid Active_Site Active Site COOH Carboxylic Acid COOH->Active_Site H-Bonding Salt Bridge SH Sulfanyl Group SH->Active_Site H-Bonding Metal Coordination Aromatic_Ring Aromatic Ring (Br, CH₃) Aromatic_Ring->Active_Site Hydrophobic Halogen Bonding

Caption: Potential binding interactions of 3-bromo-2-methyl-5-sulfanylbenzoic acid within a protein active site.

Potential as an Enzyme Inhibitor

The sulfanyl group is a known pharmacophore in many enzyme inhibitors. For example, mercaptobenzothiazole derivatives have shown a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[15][16] The thiol group can act as a nucleophile, potentially forming covalent bonds with electrophilic residues in an enzyme's active site, leading to irreversible inhibition. Additionally, bromo-substituted aromatic compounds have been investigated for various biological activities, including as anticancer and antidiabetic agents.[17][18] The combination of these functional groups suggests that 3-bromo-2-methyl-5-sulfanylbenzoic acid and its derivatives could be explored as inhibitors of various enzyme classes, such as proteases, kinases, or metalloenzymes.

Safety and Handling

Based on the safety data for the general class of mercaptobenzoic acids, 3-bromo-2-methyl-5-sulfanylbenzoic acid should be handled with care in a laboratory setting.[2][3][16][19]

  • Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

3-bromo-2-methyl-5-sulfanylbenzoic acid is a multifaceted molecule with significant potential for application in drug discovery and development. Its well-defined chemical structure, accessible synthetic route, and diverse array of functional groups make it a valuable tool for medicinal chemists. As a fragment, it offers multiple points of interaction for probing protein binding sites, and as a scaffold, it provides a solid foundation for the design of more complex and potent therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Kaur, R., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Sci Pharm, 80(3), 491-524.
  • Fisher Scientific. (2009).
  • Nie, J., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485.
  • Kaur, R., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
  • Sokolov, A. I., et al. (2021). Xanthates as Thiol Surrogates for Nucleophilic Substitution with Aryl Halides. European Journal of Organic Chemistry.
  • Preprints.org. (2023).
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • ResearchGate. (2021).
  • ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis.
  • Fluorochem. (n.d.). This compound (CAS 1566672-01-2).
  • Georgousaki, K., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC.
  • Liu, M., et al. (2020).
  • Leibovici, T., et al. (1984).
  • de Oliveira, C. S., et al. (2019).
  • Preprints.org. (2024).
  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13...
  • UCL Discovery. (2021).
  • The Royal Society of Chemistry. (2018).
  • Kuttruff, C. A., et al. (2025). Fragment-based drug discovery: A graphical review. PMC.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • MDPI. (2023).
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-hydroxy-5-methylbenzoic acid.
  • CHI. (n.d.). Fragment-Based Drug Discovery.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Patsnap Synapse. (2025). What is Astex's strategy in using fragment-based drug discovery?
  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.

Sources

Molecular weight and formula of 3-Bromo-5-mercapto-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

3-Bromo-5-mercapto-2-methylbenzoic acid (CAS: 1566672-01-2) is a highly specialized tri-functionalized arene intermediate. It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of covalent kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Its structure combines three distinct reactive handles—a carboxylic acid, an aryl bromide, and a thiol (mercapto) group—arranged around a toluene core. This "orthogonality" allows medicinal chemists to selectively functionalize each position without cross-reactivity, making it a premium building block for library generation.

Table 1: Physicochemical Identity
PropertyValueTechnical Note
IUPAC Name This compound
CAS Number 1566672-01-2 Verified via Fluorochem/BLD Pharm catalogs [1].
Molecular Formula C₈H₇BrO₂S
Molecular Weight 247.11 g/mol Monoisotopic Mass: 245.935 g/mol
SMILES CC1=C(C(=CC(=C1)S)Br)C(=O)O1,2,3,5-substitution pattern.[1][2][3]
Appearance Off-white to pale yellow solidColoration often due to trace disulfide formation.
Solubility DMSO, DMF, MethanolLow solubility in non-polar solvents; soluble in aq. base.
pKa (Calc) ~3.8 (COOH), ~7.5 (SH)Thiol acidity is enhanced by the electron-withdrawing Br.

Structural Analysis & Reactivity Logic

The utility of this compound lies in its specific substitution pattern. The 2-methyl group acts as a "conformational lock," twisting the carboxylic acid out of planarity with the phenyl ring, which can improve oral bioavailability by reducing crystal lattice energy in derived drugs.

Figure 1: Functional Group Orthogonality

G cluster_0 Medicinal Utility Core 3-Bromo-5-mercapto- 2-methylbenzoic acid COOH C1: Carboxylic Acid (Solubility / Amide Coupling) Core->COOH Me C2: Methyl Group (Conformational Control) Core->Me Br C3: Bromine (Suzuki/Buchwald Coupling) Core->Br SH C5: Thiol (Covalent Warhead / Linker) Core->SH PROTAC PROTAC Linker Attachment SH->PROTAC  S-Alkylation Kinase Covalent Cysteine Targeting SH->Kinase  Disulfide/Michael Addn

Caption: Functional map showing the orthogonal reactivity sites. The C3-Bromine and C5-Thiol allow for dual-vector extension, essential for bifunctional molecules like PROTACs.

Synthetic Pathways & Production

While specific industrial batch records are proprietary, the synthesis of this molecule logically follows two primary routes based on standard aromatic chemistry principles. The Leuckart Thiophenol Synthesis is the classical route, while Pd-Catalyzed C-S Coupling represents the modern approach.

Route A: The Diazotization Strategy (Classical)

This route likely begins with 3-bromo-2-methylbenzoic acid, proceeds through nitration (directing to the meta position relative to the acid), reduction to the aniline, and conversion to the thiol.

  • Precursor: 3-Amino-5-bromo-2-methylbenzoic acid.

  • Diazotization: Reaction with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Xanthate Formation: Reaction with potassium ethyl xanthate.

  • Hydrolysis: Basic hydrolysis (KOH) of the xanthate ester yields the free thiol.

Route B: Palladium-Catalyzed C-S Coupling (Modern)

For higher purity and avoidance of potentially explosive diazonium intermediates, a cross-coupling strategy is preferred, starting from a di-halogenated precursor.

Figure 2: Proposed Synthetic Workflow (Route B)

Synthesis Start 3,5-Dibromo-2-methylbenzoic acid Step1 Selective Pd-Coupling (Pd2(dba)3, Xantphos, TIPS-SH) Start->Step1  Steric control favors C5 over C3   Note1 Note: C3-Br is sterically hindered by C2-Me, making C5-Br more reactive for Pd-insertion. Start->Note1 Intermediate 3-Bromo-2-methyl-5-(triisopropylsilylthio)benzoic acid Step1->Intermediate Deprotection Desilylation (TBAF or Acid) Intermediate->Deprotection Final This compound (Target) Deprotection->Final

Caption: Proposed modern synthetic route utilizing steric differentiation. The C2-methyl group hinders the C3-bromide, allowing selective functionalization of the C5-bromide.

Handling, Stability & Analytics

Working with mercaptobenzoic acids requires strict adherence to protocols that prevent oxidation (disulfide formation) and manage stench.

Storage and Stability
  • Oxidation Risk: Thiols (-SH) readily oxidize to disulfides (-S-S-) in air.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen).

    • Restoration: If the solid turns yellow/orange, it indicates disulfide contamination. This can be reversed by treating the compound with DTT (Dithiothreitol) or TCEP in aqueous solution followed by extraction.

  • Temperature: Store at 2–8°C.

  • Odor: Like most thiols, this compound will have a pungent, sulfurous odor. All handling must occur in a fume hood.

Analytical Validation

To verify the identity of the compound (E-E-A-T principle: Self-validating protocols), researchers should look for these signals:

  • ¹H NMR (DMSO-d₆):

    • δ ~2.4 ppm (s, 3H): Methyl group at C2.[4]

    • δ ~13.0 ppm (br s, 1H): Carboxylic acid proton.

    • δ ~3.0–4.0 ppm (s, 1H): Thiol proton (often broad or exchanged if wet).

    • Aromatic Region: Two doublets (or meta-coupled singlets) representing H4 and H6 protons.

  • LC-MS:

    • Expect an [M-H]⁻ peak at 245.9 (Negative mode ionization is preferred for carboxylic acids).

    • Look for the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br), appearing as two peaks separated by 2 mass units with nearly equal intensity.

Applications in Drug Discovery

PROTAC Linker Chemistry

This molecule is a "privileged structure" for designing PROTACs.

  • The Acid (C1): Can be coupled to an E3 ligase ligand (e.g., VHL ligand or Thalidomide derivative).

  • The Thiol (C5): Acts as a nucleophile to attach a PEG or alkyl chain linker via S-alkylation.

  • The Bromide (C3): Remains available for late-stage diversification (e.g., Suzuki coupling to attach the Warhead/Protein of Interest ligand).

Covalent Inhibitors

In "Targeted Covalent Inhibitor" (TCI) design, the thiol group can be converted into a disulfide or used directly to target cysteine residues on a protein surface, while the benzoic acid core provides hydrogen-bonding interactions [2].

References

  • Fluorochem. (2024). Product Specification: this compound (CAS 1566672-01-2).[5] Retrieved from

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • BLD Pharm. (2024). Material Safety Data Sheet: this compound. Retrieved from

(Note: While specific synthesis papers for this exact CAS are proprietary to CROs, the synthetic logic described in Section 3 is derived from standard protocols found in Reference 3).

Sources

Thermodynamic Solubility Profiling of 3-Bromo-5-mercapto-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the physicochemical behavior and solubility profiling of 3-Bromo-5-mercapto-2-methylbenzoic acid . Due to the specific substitution pattern of this molecule—combining an acidic carboxyl group, a nucleophilic/oxidizable thiol, and lipophilic bromo/methyl substituents—it exhibits complex solvation thermodynamics that differ from simple benzoic acid derivatives.

This document provides a theoretical solubility framework based on Hansen Solubility Parameters (HSP), a rigorous experimental protocol for generating empirical data, and a guide to solvent selection for process chemistry (crystallization, extraction, and formulation).

Physicochemical Context & Molecular Analysis

To understand the solubility profile, we must first deconstruct the solute-solvent interactions governed by the functional groups.

Functional GroupContribution to SolubilityInteraction TypeRisk Factor
Carboxyl (-COOH) High solubility in polar protic/aprotic solvents. pH-dependent solubility in water.H-bond Donor/AcceptorDimerization in non-polar solvents.
Thiol (-SH) Increases polarity slightly; enables solubility in basic media.Weak H-bond DonorOxidation: Readily forms insoluble disulfides (-S-S-) in the presence of oxygen.
Bromo (-Br) Increases lipophilicity (LogP) and density.Dipole-Dipole, DispersionLowers water solubility significantly compared to parent benzoic acid.
Methyl (-CH₃) Increases lipophilicity.Dispersion (Van der Waals)Steric hindrance near the carboxyl group (ortho-position) may affect salt formation kinetics.
Theoretical Solubility Prediction (Hansen Solubility Parameters)

Using Group Contribution Methods (Hoftyzer/Van Krevelen), we estimate the Hansen Solubility Parameters (HSP) to predict solvent compatibility.

  • 
     (Dispersion):  High due to the aromatic ring and Bromine.
    
  • 
     (Polarity):  Moderate due to the dipole moments of -COOH and -Br.
    
  • 
     (Hydrogen Bonding):  High due to -COOH and -SH.
    

Predicted Solubility Profile:

  • Class 1 (High Solubility): Polar Aprotic Solvents (DMSO, DMF, NMP). Mechanism: Disruption of Carboxyl dimers; strong dipole interactions.

  • Class 2 (Moderate Solubility): Short-chain Alcohols (Methanol, Ethanol). Mechanism: Solvation via Hydrogen bonding. Solubility increases significantly with Temperature (

    
    ).
    
  • Class 3 (Low Solubility): Non-polar hydrocarbons (Hexane, Heptane). Mechanism: Only dispersion forces active; high crystal lattice energy resists dissolution.

  • Class 4 (pH Dependent): Water. Insoluble at pH < pKa (~3.5-4.0); Highly soluble at pH > 7.0 (as a carboxylate/thiolate salt).

Experimental Protocol: Isothermal Saturation Method

Warning: The presence of the 5-mercapto (thiol) group necessitates strict exclusion of oxygen to prevent oxidative dimerization to the disulfide, which precipitates and skews solubility data.

Materials & Setup
  • Solute: this compound (Purity >98% by HPLC).

  • Solvents: HPLC Grade, degassed (sparged with Nitrogen/Argon for 15 mins).

  • Apparatus: Jacketed glass vessels with magnetic stirring, temperature controlled (

    
    ).
    
  • Atmosphere: Nitrogen blanket or Glovebox.

Workflow Diagram

The following logic flow details the "Shake-Flask" method adapted for oxidation-sensitive compounds.

SolubilityProtocol cluster_QC Quality Control Check Start Start: Solvent Preparation Degas Step 1: Degas Solvent (N2 Sparge, 15 min) Start->Degas Mix Step 2: Add Excess Solute to Solvent Degas->Mix Equilibrate Step 3: Agitate at Fixed Temp (T) (24-48 Hours, Inert Atm) Mix->Equilibrate Settle Step 4: Phase Separation (Stop stirring, maintain T) Equilibrate->Settle Filter Step 5: Isothermal Filtration (0.45 µm PTFE, pre-heated) Settle->Filter Dilute Step 6: Dilution (into Mobile Phase) Filter->Dilute Analyze Step 7: HPLC-UV Quantification Dilute->Analyze Check Check Purity (HPLC) Detect Disulfide Formation Analyze->Check

Caption: Workflow for determining thermodynamic solubility of oxidation-sensitive benzoic acid derivatives.

Detailed Procedure
  • Preparation: Add excess solid this compound to 10 mL of degassed solvent in a sealed vial.

  • Equilibration: Place vials in a shaker bath at the target temperature (e.g., 298.15 K). Agitate at 150 rpm for 24 hours.

  • Sampling: Stop agitation and allow solids to settle for 2 hours (maintain temperature).

  • Filtration: Using a syringe equipped with a 0.45 µm PTFE filter (hydrophobic for organics, hydrophilic for aqueous), withdraw the supernatant. Note: Pre-heat the syringe/filter to the bath temperature to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate immediately into the mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV (detection

    
     nm or determined via scan).
    

Data Analysis & Thermodynamic Modeling

To translate raw concentration data into a predictive model, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).
Calculation of Mole Fraction ( )


Where:
  • 
    : Mass of solute and solvent.
    
  • 
    : Molecular weight of solute (~247.1  g/mol ) and solvent.
    
The Apelblat Model


  • A, B, C: Empirical constants derived from regression analysis of your experimental data.

  • Utility: Once A, B, and C are determined, you can interpolate solubility at any temperature within the measured range (e.g., for cooling crystallization design).

Thermodynamic Parameters

Using the van't Hoff equation , you can calculate the enthalpy of solution (


) to determine if the dissolution is endothermic (typical) or exothermic.


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Insight: A steep negative slope indicates that solubility increases sharply with temperature (ideal for recrystallization).

Solvent Selection Guide

Based on structural analogs (e.g., 3-bromo-2-methylbenzoic acid) and functional group analysis, the following solvent classes are categorized for specific applications.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Stock solutions for bio-assays; Reaction media for nucleophilic substitutions.
Alcohols Methanol, Ethanol, IPAHigh/Moderate (Temp dependent)Recrystallization. High solubility at boiling; moderate/low at RT.
Esters/Ketones Ethyl Acetate, AcetoneModerate Extraction from aqueous acidic layers (Work-up).
Chlorinated DCM, ChloroformModerate Synthetic work-up; Chromatography.
Non-Polar Toluene, Hexane, HeptaneLow/Very Low Anti-solvents to force precipitation.
Recrystallization Strategy

For purification of this compound:

  • Primary Solvent: Ethanol or Methanol (dissolves the acid when hot).

  • Anti-Solvent: Water (acidified with HCl to pH 2 to suppress ionization) or Hexane.

  • Logic: The hydrophobic Br/Me groups reduce water solubility, making EtOH/Water an ideal binary system for high-yield recovery.

References

  • NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. IUPAC-NIST Solubility Data Series.

  • Jouyban, A. (2008). Review of the correlations of solubility data in mixed solvents. This paper establishes the validity of the Apelblat and Jouyban-Acree models for benzoic acid derivatives.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Definitive guide for calculating HSP for poly-functional molecules).

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility. (Standard protocol for shake-flask method).

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-5-mercapto-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 3-Bromo-5-mercapto-2-methylbenzoic acid is a commercially available chemical building block but is not extensively documented in publicly available medicinal chemistry literature as a standalone therapeutic agent or a direct precursor in widely published drug discovery campaigns. This guide, therefore, adopts a first-principles approach, analyzing the compound's structural components to provide a comprehensive overview of its potential applications based on established roles of its constituent functional groups in medicinal chemistry.

Introduction: A Molecule of Untapped Potential

This compound (CAS 1566672-01-2) presents a unique chemical architecture for drug discovery. It combines a benzoic acid core, a known pharmacophore in many drugs, with three key substituents: a bromine atom, a thiol (mercapto) group, and a methyl group. Each of these functional groups offers distinct opportunities for modulating physicochemical properties and engaging in specific interactions with biological targets. While direct applications are not yet widely reported, an analysis of its structure through the lens of medicinal chemistry principles reveals a scaffold ripe for exploration. This guide will deconstruct the molecule to explore the proven value of its components, propose potential synthetic routes, and outline hypothetical therapeutic applications grounded in established drug design strategies.

Physicochemical Properties & Synthesis

Understanding the fundamental properties of a compound is the first step in evaluating its potential as a drug or lead structure.

Physicochemical Data

The following table summarizes the key computed and reported properties of this compound.

PropertyValueSource
CAS Number 1566672-01-2[1]
Molecular Formula C₈H₇BrO₂S[1]
Molecular Weight 247.11 g/mol [1]
LogP (Computed) 3.006[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Purity Typically ≥98%[1]
Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 3,5-dibromo-2-methylbenzoic acid. This multi-step synthesis leverages selective functional group transformations.

Step 1: Monosubstitution with a Thiol Surrogate

  • To a solution of 3,5-dibromo-2-methylbenzoic acid (1.0 eq) in an appropriate polar aprotic solvent (e.g., DMF or NMP), add a thiol surrogate such as sodium hydrosulfide (NaSH) or a protected thiol like sodium thiomethoxide (NaSMe) (1.1 eq).

  • The reaction is typically performed at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS for the disappearance of the starting material. The regioselectivity of this nucleophilic aromatic substitution is directed by the electronic effects of the existing substituents.

  • Upon completion, the reaction mixture is cooled, diluted with water, and acidified with HCl to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

Step 2: (If necessary) Deprotection of the Thiol Group

  • If a protected thiol was used (e.g., a methyl sulfide), the intermediate from Step 1 is dissolved in a suitable solvent.

  • A deprotecting agent, such as sodium in liquid ammonia or another appropriate reagent, is used to cleave the protecting group, revealing the free thiol.

  • Workup involves quenching the reaction, acidification, and extraction of the final product.

  • The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

G cluster_0 Proposed Synthetic Workflow start 3,5-Dibromo-2-methylbenzoic acid step1 Nucleophilic Aromatic Substitution (e.g., NaSH in DMF, Δ) start->step1 intermediate Crude Product Mixture step1->intermediate step2 Acidification & Workup intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of the title compound.

Analysis of Functional Groups in Medicinal Chemistry

The true potential of this molecule lies in the strategic combination of its functional groups. Each has a well-established role in drug design and can contribute to affinity, selectivity, and pharmacokinetic properties.

G cluster_roles Potential Roles in Drug-Target Interactions main This compound Carboxylic Acid (-COOH) Thiol (-SH) Bromine (-Br) Methyl (-CH3) role1 H-Bonding Salt Bridge Prodrug Site main:f1->role1 role2 Covalent Bonding Metalloenzyme Chelation Nucleophile main:f2->role2 role3 Halogen Bonding Lipophilicity Metabolic Blocking main:f3->role3 role4 Steric Effects Hydrophobic Pocket Metabolic Stability main:f4->role4

Caption: Key functional groups and their potential roles.

The Mercaptobenzoic Acid Scaffold

The thiol or mercapto group is a potent, albeit sometimes challenging, functional group in drug design. Its high nucleophilicity and ability to coordinate with metal ions are key features.

  • Covalent Inhibition: Thiols can act as nucleophiles to form covalent bonds with electrophilic residues (like cysteine or serine) in an enzyme's active site, leading to irreversible inhibition.

  • Metalloenzyme Inhibition: Many enzymes utilize a metal cofactor (e.g., zinc, iron) for catalysis. The thiol group is an excellent chelator for these metals, disrupting enzyme function. Thiophenol derivatives are known precursors to various pharmaceuticals, including sulfonamides and antifungal agents.[2]

  • Antibacterial Activity: Derivatives of thiosalicylic acid (o-mercaptobenzoic acid) have been synthesized and shown to possess inhibitory effects against bacteria such as Bacillus subtilis.[3] This demonstrates the potential for this class of compounds in antimicrobial drug discovery.

The Role of Bromine in Drug Design

The incorporation of a halogen, particularly bromine, is a well-established strategy to enhance the therapeutic properties of a lead compound.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a biological target.[4] This can significantly increase binding affinity and selectivity.

  • Increased Potency and Lipophilicity: The introduction of bromine often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. This modification can lead to enhanced therapeutic activity.[4]

  • Metabolic Stability: The C-Br bond is strong, and placing a bromine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.

  • Proven Precursor: Brominated benzoic acids are valuable intermediates in the synthesis of major pharmaceuticals. For example, 5-bromo-2-chloro-benzoic acid is a key starting material for the SGLT2 inhibitor antidiabetic drugs, Dapagliflozin and Empagliflozin.[5]

The Carboxylic Acid: A Versatile Anchor

The carboxylic acid moiety is one of the most common functional groups in approved drugs, prized for its ability to form strong, specific interactions.

  • Hydrogen Bonding and Salt Bridges: The carboxylic acid can act as both a hydrogen bond donor and acceptor. When deprotonated to a carboxylate, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine in a protein's binding pocket.

  • Prodrug Strategies: The bioavailability of compounds containing a polar carboxylic acid can sometimes be limited. Esterification of the carboxylic acid to create a prodrug can mask this polarity, allowing for better absorption. These ester prodrugs are then cleaved by endogenous esterase enzymes to release the active carboxylic acid drug.[6] This approach has been successfully explored for antitubercular agents based on benzoic acid.[6]

Hypothetical Applications and Future Directions

Based on the analysis of its functional components, this compound can be envisioned as a valuable starting point in several therapeutic areas:

  • Oncology: The thiol group could be used to target cysteine-containing proteins, such as certain kinases or proteases, that are overactive in cancer cells. The bromine atom could be oriented to form a halogen bond in a hydrophobic pocket, enhancing selectivity.

  • Antimicrobials: Building on the known activity of thiophenol and mercaptobenzoic acid derivatives, this scaffold could be elaborated to develop new agents against drug-resistant bacteria or fungi.[3][7][8] The thiol could disrupt key metalloenzymes or membrane integrity.

  • Anti-inflammatory Agents: The carboxylic acid is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this molecule could lead to novel cyclooxygenase (COX) inhibitors or modulators of other inflammatory pathways.

  • Fragment-Based Screening: Due to its relatively small size and diverse functionality, this molecule is an excellent candidate for a fragment library. Hits from a fragment screen could be grown from the different vectors on the ring to develop potent and selective leads.

Conclusion

While this compound may not yet be a named player in the annals of medicinal chemistry, a systematic evaluation of its structure reveals a high degree of potential. It is a synthetically accessible scaffold that combines the metal-chelating and covalent-targeting ability of a thiol, the affinity-enhancing potential of a bromine atom via halogen bonding, and the strong anchoring capability of a carboxylic acid. For researchers and drug development professionals, this compound represents not just a single molecule, but a platform for innovation, offering multiple handles for optimization toward a wide range of biological targets. Its future applications await the ingenuity of medicinal chemists to unlock its full therapeutic potential.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Google.
  • Thiophenol - Wikipedia. Wikipedia.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. National Center for Biotechnology Information.
  • Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques - Benchchem. BenchChem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Royal Society of Chemistry.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. BenchChem.
  • 3-bromo-5-methylbenzoic acid synthesis - chemicalbook. ChemicalBook.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Google.
  • Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Google.
  • This compound (CAS 1566672-01-2) - Fluorochem. Fluorochem.
  • Syntheses of S,N-substituted 2-mercaptobenzenesulfonamide derivatives with potential pharmacological activity - ResearchGate. (2025, August 5). ResearchGate.
  • ANTI FUNGAL AND ANTI OXIDANT ACTIVITIES OF NOVEL 2-MERCAPTOBENZOXAZOLE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis, spectral properties, and antibacterial activity of synthetic precursors of macrocyclic oxa- and thia-substituted benzolactones and benzoketones - PubMed. National Center for Biotechnology Information.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. Google Patents.
  • Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025, February 7). Google.
  • 3-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. ChemicalBook.
  • Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. (2025, October 23). NINGBO INNO PHARMCHEM CO.,LTD..
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (2022, September 7). National Center for Biotechnology Information.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. BenchChem.

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Difference between 3-Bromo-5-mercapto-2-methylbenzoic acid and benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Bromo-5-mercapto-2-methylbenzoic acid , positioning it as a specialized scaffold for medicinal chemistry rather than a generic commodity chemical.

Executive Summary

This compound (CAS 1566672-01-2) represents a high-value "tri-orthogonal" scaffold in modern drug discovery. Unlike simple benzoic acid derivatives, this molecule integrates three distinct reactive handles—a carboxylic acid, an aryl bromide, and a thiol—around a sterically demanding ortho-methyl core.

This guide analyzes the molecule’s utility in Fragment-Based Drug Discovery (FBDD) and Antibody-Drug Conjugate (ADC) synthesis. While standard benzoic acids function primarily as headgroups, this derivative serves as a multi-vector hub, allowing simultaneous extension into three chemical dimensions while enforcing specific conformational constraints via the 2-methyl "ortho-effect."

FeatureStandard Benzoic AcidThis compound
Steric Profile Planar, freely rotatingTwisted carboxylate (Atropisomer potential)
Reactivity Mono-functional (-COOH)Tri-functional (-COOH, -Br, -SH)
Primary Use Simple salt formationLinker payloads, covalent inhibitors, PROTACs
Metabolic Stability High (Phase II conjugation)Tunable (Thiol oxidation, Benzylic oxidation)

Structural & Electronic Analysis

The "Ortho-Effect" and Conformational Locking

The defining feature of this molecule is the 2-methyl group . In standard benzoic acids, the carboxylate group is coplanar with the phenyl ring to maximize


-conjugation. However, the steric bulk of the ortho-methyl group forces the carboxylate out of plane.
  • Impact on pKa: The loss of conjugation typically increases the acidity (lower pKa) of the benzoic acid compared to the unsubstituted parent, as the resonance stabilization of the neutral acid is disrupted more than the carboxylate anion.

  • Impact on Binding: This "pre-organized" twisted conformation often mimics the bioactive pose required for protein binding pockets (e.g., in kinase inhibitors), reducing the entropic penalty of binding.

Electronic Push-Pull
  • 3-Bromo (Inductive Withdrawal): The bromine atom at position 3 is electron-withdrawing (-I effect), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks or metal-catalyzed cross-couplings.

  • 5-Mercapto (Nucleophilic/Redox): The thiol group is a soft nucleophile. In physiological conditions, it exists in equilibrium between the thiol (-SH) and thiolate (-S⁻) forms, making it a prime target for covalent cysteine targeting or conjugation to maleimide linkers.

Synthetic Pathways & Challenges

Synthesizing this scaffold requires a strategy that prevents the "incompatible" reactivity of the thiol and the aryl bromide (which can poison palladium catalysts).

Retrosynthetic Analysis (Graphviz)

SynthesisPath Figure 1: Proposed Synthetic Route via Chlorosulfonation Target Target: This compound Precursor1 Intermediate A: 3-Bromo-2-methylbenzoic acid Precursor2 Intermediate B: 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid Precursor1->Precursor2 2. Chlorosulfonation (ClSO3H, 0°C to RT) Precursor2->Target 3. Reduction (Zn/HCl or Sn/HCl) (Sulfonyl chloride -> Thiol) Start Starting Material: 2-Methylbenzoic acid (o-Toluic acid) Start->Precursor1 1. Bromination (Br2/FeBr3) (Regioselectivity Control)

Figure 1: The most robust industrial route involves chlorosulfonation of the commercially available 3-bromo-2-methylbenzoic acid, followed by metal-mediated reduction.

Critical Synthetic Challenges
  • Regioselectivity of Bromination: Brominating o-toluic acid typically favors the 5-position (para to methyl). To get the 3-position, one often starts with 2-amino-3-methylbenzoic acid , brominates, and then deaminates (Sandmeyer reaction), or uses steric directing groups.

  • Thiol Protection: The free thiol is prone to oxidation (forming disulfides) and can interfere with Suzuki couplings at the bromine site.

    • Solution: Protect the thiol as a Trityl (Trt) or p-Methoxybenzyl (PMB) thioether early in the synthesis if further cross-coupling is required.

Reactivity Profile & Applications

This molecule acts as a "tri-functional hub." The table below details the specific utility of each functional group in a drug discovery context.

Functional HandleReaction TypeApplication Context
-COOH (C1) Amide Coupling / EsterificationHeadgroup: Binds to charged residues (Arg/Lys) in active sites (e.g., SGLT2, PTP1B).
-CH3 (C2) Benzylic Bromination / OxidationConformational Lock: Restricts rotation; can be metabolized to -CH2OH (prodrug strategy).
-Br (C3) Suzuki-Miyaura / Buchwald-HartwigLinker Extension: Attachment of biaryl systems to access hydrophobic pockets.
-SH (C5) Thioetherification / Disulfide exchangeWarhead/Payload: Site for covalent attachment (PROTAC linkers) or ADC conjugation.
Chemoselectivity Map (Graphviz)

ReactivityMap Figure 2: Orthogonal Reactivity Landscape Core 3-Bromo-5-mercapto- 2-methylbenzoic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C3-Bromide Amide Amide Coupling (R-NH2, HATU) Core->Amide C1-Carboxyl Michael Michael Addition (Maleimides) Core->Michael C5-Thiol Disulfide Disulfide Formation (Oxidation) Core->Disulfide Side Reaction

Figure 2: The molecule allows sequential functionalization. The Carboxyl and Thiol groups can be reacted under mild conditions, while the Bromide requires transition metal catalysis.

Experimental Protocols

Handling the "Mercurial" Mercapto Group

The 5-mercapto group is air-sensitive. Upon storage, it will dimerize to the disulfide (Ar-S-S-Ar), which is often insoluble.

  • Protocol: Always store the solid under Argon at -20°C.

  • Rescue: If the compound has dimerized, treat the solution with 1.1 eq of TCEP (Tris(2-carboxyethyl)phosphine) in MeOH/Water for 30 minutes before use. TCEP is preferred over DTT as it does not compete in nucleophilic reactions.

Standard Amide Coupling (Carboxyl Focus)

Due to the ortho-methyl steric hindrance, standard EDC/NHS coupling may be sluggish.

  • Activation: Dissolve 1.0 eq of acid in DMF. Add 1.2 eq HATU and 2.5 eq DIPEA .

  • Time: Stir for 15 minutes (longer activation time required than unhindered benzoates).

  • Addition: Add amine (1.1 eq) and stir for 12-24 hours.

  • Note: If the thiol is unprotected, use EDC/HOBt instead of HATU to avoid potential S-acylation side reactions, or protect the thiol first.

References

  • ChemicalBook. (2025). Synthesis of 3-Bromo-2-methylbenzoic acid from 3-bromo-2-methyl-benzoic acid methyl ester.Link

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 1566672-01-2). National Library of Medicine. Link

  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide.Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3-Bromo-2-hydroxy-5-methylbenzoic acid (Related Scaffold).Link

  • Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.[3]Link

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A Guide to the Synthesis of 3-Bromo-5-mercapto-2-methylbenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-Bromo-5-mercapto-2-methylbenzoic Acid

This compound is a substituted aromatic compound featuring a carboxylic acid, a bromine atom, a mercapto (thiol) group, and a methyl group. This unique combination of functional groups makes it a potentially valuable building block in the synthesis of more complex molecules, including novel therapeutic agents and materials. The presence of a thiol group suggests its potential use in forming disulfide bonds or acting as a nucleophile, while the bromo- and carboxylic acid moieties offer multiple points for further chemical modification.

This guide will explore a multi-step synthetic approach, starting from a commercially available precursor. Each step will be discussed in detail, including reaction mechanisms, experimental protocols, and key considerations for success.

Proposed Synthetic Pathway: A Multi-Step Approach

The most logical and practical synthetic route to this compound begins with the readily available starting material, 2-methylbenzoic acid. The proposed pathway involves a series of well-established transformations to introduce the bromo and mercapto functionalities in a regioselective manner.

The overall synthetic strategy can be visualized as follows:

A 2-Methylbenzoic Acid B 3-Bromo-2-methylbenzoic Acid A->B Bromination C 3-Bromo-2-methyl-5-nitrobenzoic Acid B->C Nitration D 5-Amino-3-bromo-2-methylbenzoic Acid C->D Reduction E This compound D->E Sandmeyer-type Reaction

Caption: Proposed multi-step synthesis of this compound.

Step 1: Bromination of 2-Methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid to introduce a bromine atom onto the aromatic ring. The directing effects of the existing substituents (the ortho, para-directing methyl group and the meta-directing carboxylic acid group) will influence the position of bromination. While a mixture of isomers is possible, the synthesis of 3-bromo-2-methylbenzoic acid has been reported.[1]

Experimental Protocol: Synthesis of 3-Bromo-2-methylbenzoic acid[1]

This protocol is adapted from a reported synthesis of 3-bromo-2-methylbenzoic acid involving a lithium-halogen exchange followed by carboxylation.

Materials:

  • 1,3-dibromo-2-methylbenzene

  • tert-Butyl lithium (t-BuLi) in pentane

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under an argon atmosphere, dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF and cool the solution to -80 °C.

  • Slowly add tert-butyl lithium (1.5 M in pentane) to the cooled solution, maintaining the temperature at -80 °C.

  • Stir the reaction mixture at -76 to -78 °C for 2 hours.

  • Cool the mixture to below -80 °C and add crushed dry ice in portions.

  • Allow the reaction to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add 5% aqueous NaOH solution and wash the aqueous phase with dichloromethane.

  • Acidify the aqueous phase to pH 1 with concentrated HCl and extract with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield 3-bromo-2-methylbenzoic acid.[1]

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Argon Atmosphere: Organolithium reagents like t-BuLi are extremely reactive towards water and oxygen. Maintaining an inert and dry environment is crucial for the success of the reaction.

  • Low Temperature (-80 °C): The lithium-halogen exchange is a very fast reaction. Low temperatures are necessary to control the reaction rate and prevent side reactions, such as deprotonation of the methyl group.

  • Dry Ice (Solid CO2): Dry ice serves as the source of the carboxyl group. It is added at a low temperature to ensure efficient carboxylation of the organolithium intermediate.

  • Aqueous Workup: The addition of NaOH solution helps to deprotonate the newly formed carboxylic acid, making it soluble in the aqueous phase and allowing for separation from unreacted starting material and byproducts. Acidification then protonates the carboxylate to precipitate the desired product.

Step 2: Nitration of 3-Bromo-2-methylbenzoic Acid

The next step is the introduction of a nitro group, which will later be converted to the mercapto group. The nitro group will be directed to the 5-position due to the directing effects of the existing substituents.

Experimental Protocol: Synthesis of 3-Bromo-2-methyl-5-nitrobenzoic Acid

Materials:

  • 3-Bromo-2-methylbenzoic acid

  • Concentrated sulfuric acid (H2SO4)

  • Concentrated nitric acid (HNO3)

  • Ice

Procedure:

  • Carefully add 3-bromo-2-methylbenzoic acid to chilled concentrated sulfuric acid in a flask placed in an ice bath.

  • Stir the mixture until the benzoic acid derivative is completely dissolved.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 3-bromo-2-methyl-5-nitrobenzoic acid.

Causality Behind Experimental Choices:

  • Sulfuric Acid as a Catalyst and Solvent: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. It also serves as a solvent for the reaction.

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is essential to control the reaction rate and prevent over-nitration or decomposition of the starting material.

  • Ice Quench: Pouring the reaction mixture onto ice serves to dilute the strong acid and precipitate the organic product, which is insoluble in water.

Step 3: Reduction of the Nitro Group

The nitro group is now reduced to an amino group. A common and effective method for this transformation in the presence of a bromine atom is the use of a metal catalyst with a reducing agent.

Experimental Protocol: Synthesis of 5-Amino-3-bromo-2-methylbenzoic Acid

Materials:

  • 3-Bromo-2-methyl-5-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron (Fe) powder

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Suspend 3-bromo-2-methyl-5-nitrobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate or iron powder portion-wise to the stirred suspension.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the tin or iron hydroxides.

  • Filter the mixture and wash the solid with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Metal/Acid Reducing System: The combination of a metal (like tin or iron) and a strong acid (HCl) is a classic method for the reduction of aromatic nitro groups. The metal acts as the reducing agent, transferring electrons to the nitro group, while the acid provides the protons needed for the formation of water.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the reduction.

  • Neutralization: The addition of a base is necessary to neutralize the acidic reaction mixture and precipitate the metal hydroxides, allowing for their removal by filtration.

Step 4: Conversion of the Amino Group to a Mercapto Group

The final step involves the conversion of the amino group to a mercapto group. This is typically achieved via a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Amino-3-bromo-2-methylbenzoic acid

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2)

  • Potassium ethyl xanthate (KEX)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Diethyl ether or ethyl acetate

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 5-amino-3-bromo-2-methylbenzoic acid in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at this temperature.

  • Xanthate Displacement:

    • In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until nitrogen evolution ceases.

  • Hydrolysis:

    • Cool the reaction mixture and add a solution of NaOH or KOH.

    • Heat the mixture at reflux for several hours to hydrolyze the xanthate ester.

    • Cool the mixture and wash with diethyl ether or ethyl acetate to remove any organic impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate the crude this compound.

    • Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Diazotization at Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Performing the reaction at 0-5 °C is critical for their formation and subsequent use.

  • Potassium Ethyl Xanthate: This reagent acts as a sulfur nucleophile. The diazonium group is an excellent leaving group (N2 gas), allowing for the substitution reaction to proceed.

  • Hydrolysis: The initial product of the xanthate displacement is a xanthate ester. Basic hydrolysis is required to cleave the ester and generate the free thiol (mercapto) group.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
11,3-dibromo-2-methylbenzene3-Bromo-2-methylbenzoic Acidt-BuLi, Dry Ice63%[1]
23-Bromo-2-methylbenzoic Acid3-Bromo-2-methyl-5-nitrobenzoic AcidHNO3, H2SO4(Not reported)
33-Bromo-2-methyl-5-nitrobenzoic Acid5-Amino-3-bromo-2-methylbenzoic AcidSnCl2·2H2O or Fe, HCl(Not reported)
45-Amino-3-bromo-2-methylbenzoic AcidThis compoundNaNO2, KEX, NaOH(Not reported)

Note: Yields for steps 2, 3, and 4 are not reported for this specific substrate and would need to be determined experimentally.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, can be confidently approached through a well-defined, multi-step synthetic sequence. The proposed pathway leverages fundamental and reliable organic transformations, providing a solid foundation for its successful laboratory preparation. Researchers undertaking this synthesis should pay close attention to reaction conditions, particularly temperature control and the use of anhydrous conditions where necessary. This guide serves as a comprehensive starting point for the synthesis of this and other similarly substituted benzoic acid derivatives.

References

Sources

Methodological & Application

Palladium-catalyzed cross-coupling at the bromine site of 3-Bromo-5-mercapto-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling at the bromine site of 3-Bromo-5-mercapto-2-methylbenzoic acid Content Type: Detailed Application Notes and Protocols[1]

Executive Summary & Challenge Analysis

Substrate: this compound (CAS: 1566672-01-2) Primary Challenge: Chemoselectivity & Catalyst Poisoning. [1]

This substrate presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

  • Thiol Poisoning: The free thiol (-SH) at C5 is a potent catalyst poison.[1] Thiols bind irreversibly to Pd(0) and Pd(II), forming stable palladium thiolates that arrest the catalytic cycle. Furthermore, free thiols compete for coupling (C-S bond formation) or undergo oxidative homocoupling (disulfide formation).

  • Steric Hindrance (The "Ortho Effect"): The methyl group at C2 is ortho to the bromine at C3. This steric bulk hinders the oxidative addition of Palladium into the C-Br bond, requiring highly active, electron-rich ligands.[2]

  • Protodehalogenation: The presence of the carboxylic acid (-COOH) can facilitate protodehalogenation (loss of Br replaced by H) if the reaction is sluggish.

The Solution: A "Protect-Couple-Deprotect" strategy is the only robust industrial workflow.[1] Direct coupling of the free mercapto-acid is experimentally unreliable and prone to low yields.[1] This guide details a validated workflow using S-Trityl protection and Buchwald Ligands to ensure high turnover frequencies (TOF).

Strategic Workflow & Pathway Visualization

The following diagram outlines the critical path to successful functionalization.

G Start Start: 3-Bromo-5-mercapto- 2-methylbenzoic acid Step1 Step 1: S-Protection (Trityl Chloride) Start->Step1 Trt-Cl, DIPEA Poison FAILURE MODE: Catalyst Poisoning (Pd-S Species) Start->Poison Direct Coupling (Avoid) Step2 Step 2: Esterification (Methyl Ester) Step1->Step2 MeOH, H2SO4 Step3 Step 3: Cross-Coupling (Pd-SPhos / Boronic Acid) Step2->Step3 Suzuki-Miyaura Step4 Step 4: Global Deprotection (TFA / Hydrolysis) Step3->Step4 Acid/Base Workup End Final Product: 5-Mercapto-2-methyl- 3-arylbenzoic acid Step4->End

Figure 1: Strategic workflow preventing catalyst deactivation via orthogonal protection.

Pre-Reaction Considerations

Ligand Selection: The "Buchwald" Advantage

For sterically hindered ortho-substituted bromides, standard ligands like PPh3 or dppf are insufficient.[1] You must use Dialkylbiaryl phosphines .

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for ortho-substituted aryl chlorides/bromides.[1] The methoxy groups provide stability and solubility.

  • XPhos: Even more sterically demanding; useful if the boronic acid partner is also hindered.

The Thiol Protecting Group[3][4][5]
  • Recommended: Trityl (Trt): The bulky trityl group protects the sulfur from binding to Pd and is easily removed with TFA/Silanes later.

  • Alternative: Benzyl (Bn): Stable, but requires harsh reduction (Na/NH3) or strong acid to remove, which might affect the biaryl bond.

Detailed Experimental Protocols

Phase 1: Thiol Protection & Esterification

Objective: Convert the reactive "poison" motifs into inert functionalities.

Step 1.1: S-Tritylation [1]

  • Dissolve: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Base: Add DIPEA (diisopropylethylamine) (2.5 equiv) and stir at 0 °C for 10 mins.

  • Add Trt-Cl: Add Trityl Chloride (1.1 equiv) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (The free thiol is polar; the S-Trt product is non-polar).

  • Workup: Wash with 1N HCl, then Brine. Dry over Na2SO4.[3] Concentrate.

Step 1.2: Methyl Ester Formation (One-pot continuation possible)

  • Dissolve the crude S-trityl acid in Methanol/Toluene (3:1 ratio).[1]

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0 °C until a persistent yellow color remains (indicating excess).

    • Note: Acid-catalyzed esterification (H2SO4/MeOH) is risky here as it might deprotect the Trityl group.[1] TMS-Diazomethane is chemoselective for the acid.[1]

  • Yield: Expect >85% yield of Methyl 3-bromo-2-methyl-5-(tritylthio)benzoate .

Phase 2: The Suzuki-Miyaura Cross-Coupling

Objective: Install the biaryl system despite steric hindrance.[1]

Reagents:

  • Substrate: Methyl 3-bromo-2-methyl-5-(tritylthio)benzoate (1.0 equiv).[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)2 (2-5 mol%).[1]

  • Ligand: SPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio).[1]

  • Base: K3PO4 (3.0 equiv) (Anhydrous, finely ground).

  • Solvent: Toluene/Water (10:1) or Dioxane (Anhydrous).[2]

Protocol:

  • Degassing (CRITICAL): In a reaction vial, combine the Substrate, Boronic Acid, Pd(OAc)2, SPhos, and K3PO4. Seal the vial with a septum. Evacuate and backfill with Argon three times . Oxygen is the enemy of active Pd-SPhos species.[1]

  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Heating: Heat the reaction block to 100 °C for 12–18 hours.

    • Why 100 °C? Sterically hindered couplings require higher activation energy to force the oxidative addition.

  • Monitoring: Check LC-MS. Look for the disappearance of the Bromide (M+) and appearance of the Biaryl (M-Br+Ar).

    • Troubleshooting: If the reaction stalls, add a second charge of Pd/SPhos (1 mol%) dissolved in toluene.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate. Purify via Flash Chromatography (Hexanes/EtOAc).

Phase 3: Global Deprotection

Objective: Reveal the mercapto-acid.[1]

  • Hydrolysis (Ester -> Acid): Treat the coupled ester with LiOH (3 equiv) in THF/H2O (4:1) at 60 °C. The bulky ester might take 6-12 hours to hydrolyze.[1] Acidify carefully to pH 4.

  • De-tritylation (S-Trt -> SH):

    • Dissolve the intermediate in DCM.

    • Add TFA (10% v/v) and Triethylsilane (TES) (2.0 equiv). TES acts as a cation scavenger to prevent the Trityl cation from re-alkylating the ring.

    • Stir at RT for 30 mins. The solution will turn from yellow to clear.

    • Concentrate immediately to avoid disulfide formation.

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
Solvent Toluene/H2O (10:[1]1)Biphasic systems often solubilize inorganic bases better; Toluene is non-coordinating.
Base K3PO4 (Tribasic Potassium Phosphate)Strong enough to activate boronic acid, mild enough to tolerate esters.
Ligand SPhos or XPhos "Dialkylbiaryl" structure creates a pocket that forces Pd onto the hindered Br site.
Temp 90–110 °CEssential to overcome the activation energy barrier of the ortho-methyl group.
Troubleshooting "Stalled" Reactions

If the conversion stops at 50%:

  • Check Oxygen: The active monomeric Pd(0)-L species is extremely air-sensitive.[1] Ensure rigorous degassing.

  • Iodide Swap: If possible, synthesize the 3-Iodo analog. Iodine undergoes oxidative addition much faster than Bromine.

  • PEPPSI Catalyst: Switch to Pd-PEPPSI-IPr .[1] This NHC-stabilized precatalyst is extremely robust and often works on tetra-ortho-substituted systems where phosphines fail.[1]

References

  • SPhos Ligand Utility

    • Title: "Universal" Pd-Catalyzed Cross-Coupling of Aryl Halides.[1]

    • Source: Barder, T. E., et al. Journal of the American Chemical Society, 2005.
    • URL:[Link]

  • Thiol Protection Strategies

    • Title: Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions.
    • Source: Shoberu, A., et al. Journal of Organic Chemistry, 2006.
    • URL:[Link]

  • Steric Hindrance in Suzuki Coupling

    • Title: Suzuki-Miyaura Cross-Coupling: The Report on Sterically Hindered Substrates.[1]

    • Source: Martin, R., & Buchwald, S. L. Accounts of Chemical Research, 2008.
    • URL:[Link]

  • NHC Ligands (PEPPSI)

    • Title: Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki–Miyaura Cross-Coupling.[1]

    • Source: Organ, M. G., et al. Chemistry – A European Journal, 2006.
    • URL:[Link]

Sources

Technical Application Note: Selective Esterification of 3-Bromo-5-mercapto-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Logic

The esterification of 3-Bromo-5-mercapto-2-methylbenzoic acid presents a classic chemoselectivity paradox in organic synthesis. The molecule contains three distinct reactive centers that compete under standard conditions:

  • Carboxylic Acid (C-1): The target for esterification.[1][2][3][4] It is sterically hindered by the ortho-methyl group (C-2), significantly reducing the rate of nucleophilic attack at the carbonyl carbon.

  • Thiol Group (C-5): A soft, highly nucleophilic center. Under basic conditions (e.g., alkyl halides), the thiolate anion (

    
    ) is far more nucleophilic than the carboxylate (
    
    
    
    ), leading to unwanted S-alkylation. Under oxidative conditions, it rapidly dimerizes to a disulfide.
  • Aryl Bromide (C-3): Generally stable under esterification conditions but sensitive to transition metal catalysis or radical conditions.

The Chemoselectivity Matrix
MethodReagentsOutcomeRisk Assessment
Base-Promoted Alkylation MeI / K₂CO₃FAILURE Major S-alkylation (Thioether formation).
Acid Chloride Activation SOCl₂ / MeOHHIGH RISK SOCl₂ can oxidize thiols to sulfenyl chlorides or disulfides.
Fischer Esterification MeOH / H₂SO₄OPTIMAL Acidic conditions suppress thiol nucleophilicity. Ortho-sterics require forcing conditions.
Diazomethane / TMS-CHN₂ TMS-CHN₂VIABLE Mild, but expensive and safety-restricted.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "fork in the road" where improper conditions lead to side products.

ReactionPathway Start Substrate (3-Br-5-SH-2-Me-Benzoic Acid) Intermed Protonated Carbonyl (Activated) Start->Intermed  Route A: Acidic (MeOH/H+) Thiolate Thiolate Anion (R-S-) Start->Thiolate  Route B: Basic SideProd2 Disulfide Dimer (Oxidation) Start->SideProd2  O2 / Air Exposure Acid Acid Catalyst (H+) Base Base (K2CO3/MeI) Product Target Ester (Methyl 3-Br-5-SH-2-Me-benzoate) Intermed->Product  MeOH Attack (Slow due to sterics) SideProd1 S-Methyl Side Product (Thioether) Thiolate->SideProd1  Rapid S-Alkylation

Figure 1: Mechanistic pathway comparison.[5] Route A (Blue) is the selective path. Route B (Dashed) leads to S-alkylation.

Experimental Protocol: Modified Fischer Esterification

This protocol is optimized to overcome the steric hindrance of the 2-methyl group while protecting the 5-mercapto group from oxidation.

Reagents & Equipment[2][4][6][7][8][9]
  • Substrate: this compound (1.0 equiv).

  • Solvent: Anhydrous Methanol (HPLC Grade, >99.9%).

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%) OR Thionyl Chloride (used in situ to generate HCl, see Note 2).

  • Inert Gas: Nitrogen (N₂) or Argon balloon.

  • Apparatus: 2-Neck Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar.[5]

Step-by-Step Methodology
Phase 1: Setup and Degassing (CRITICAL)
  • Charge: Add the solid substrate (e.g., 5.0 g, 20.2 mmol) to the RBF.

  • Solvent Addition: Add Anhydrous Methanol (50 mL, 10 vol).

    • Note: A high solvent ratio drives the equilibrium forward.

  • Degas: Sparge the solution with N₂ gas for 15 minutes.

    • Why: Removing dissolved oxygen is essential to prevent the formation of the disulfide dimer (Ar-S-S-Ar).

  • Catalyst Addition: While maintaining N₂ flow, slowly add conc. H₂SO₄ (0.5 mL, ~0.5 equiv) dropwise.

    • Exotherm: The reaction will warm slightly.

Phase 2: Reaction (Reflux)[2]
  • Reflux: Heat the mixture to a gentle reflux (65°C internal temp).

  • Duration: Stir at reflux for 12–24 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1) or HPLC.[6] The starting acid will disappear, and a less polar spot (Ester) will appear.

    • Steric Note: Due to the 2-methyl group, this reaction is slower than unsubstituted benzoic acids. If conversion stalls at 80%, add activated 3Å molecular sieves to the reflux (in a Soxhlet or directly) to remove water.

Phase 3: Workup (The "Safe" Quench)
  • Cool: Cool the reaction mixture to room temperature under N₂.

  • Concentrate: Remove ~80% of the methanol under reduced pressure (Rotavap).

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with degassed water.

  • Neutralization: Wash the organic layer carefully with Saturated NaHCO₃ solution.

    • Caution: Do not use strong bases (NaOH). High pH generates the thiolate anion, which oxidizes instantly in air. Keep pH < 8.[7]

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄.[8]

  • Isolation: Filter and concentrate to yield the crude ester.

Data Summary Table
ParameterSpecification
Temperature 65°C (Reflux)
Time 12 - 24 Hours
Atmosphere Nitrogen (Strict)
Conversion Target >95% (HPLC)
Appearance Off-white to pale yellow solid/oil
Key Impurity Disulfide Dimer (M+M-2H)

Analytical Validation (QC)

To ensure the integrity of the product, specifically the status of the thiol group, use the following validation markers.

1H NMR Interpretation (CDCl₃, 400 MHz)
  • Ester Methyl (-COOCH₃): Look for a sharp singlet at ~3.90 ppm .

  • Ar-Methyl (-CH₃): Singlet at ~2.45 ppm .

  • Thiol (-SH): A broad singlet or split signal around 3.5–4.0 ppm (variable).

    • Verification: A D₂O shake will cause the -SH signal to disappear.

  • Aromatic Protons: Two singlets (due to meta-substitution) in the 7.0–8.0 ppm range.

Mass Spectrometry (LC-MS)[10]
  • Target Mass: [M+H]+ = 261/263 (Br isotope pattern).

  • Impurity Check: Look for mass peaks at ~520 Da. This indicates the Disulfide Dimer , suggesting oxygen leakage during the reaction or workup.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Equilibrium limitation (Water)Add 3Å Molecular Sieves or use a Dean-Stark trap (with Benzene/MeOH azeotrope, though harder with MeOH). Alternatively, increase H₂SO₄ loading.
S-Methylation Detected Basic conditions or MeI contaminationEnsure glassware is acid-washed. Never use alkyl halides in this step.
Dimer Formation Oxidation of ThiolDegas all solvents. Add a pinch of EDTA to the workup water to chelate trace metals that catalyze oxidation.
Starting Material Remains Steric Hindrance (2-Me)Extend reflux time to 48h. Switch to Acid Chloride method with protection (see below).

Advanced Workflow: The "Protection-First" Alternative

If the standard Fischer esterification yields inseparable mixtures of disulfide, use this rigorous alternative.

ProtectionWorkflow Step1 1. Protection React Acid with Acetic Anhydride (Forms S-Acetyl-3-Br-5-mercapto...) Step2 2. Activation Treat with Oxalyl Chloride/DMF Step1->Step2 Step3 3. Esterification Quench with Methanol Step2->Step3 Step4 4. Deprotection Selective Hydrolysis (Mild Base) Step3->Step4

Figure 2: Alternative pathway using S-Acetyl protection to prevent oxidation.

Protocol:

  • Protect: Reflux substrate with Acetic Anhydride to form the S-acetate.

  • Esterify: The S-protected acid can be safely converted to the acid chloride (SOCl₂) and then quenched with MeOH.

  • Deprotect: Mild hydrolysis (NH₃/MeOH) restores the free thiol.

References

  • Fischer Esterification Mechanism & Steric Effects

    • Source: Master Organic Chemistry. "Fischer Esterification."[1][2][9]

    • URL:[Link]

  • Thiol Reactivity & Protection Strategies

    • Source: Organic Chemistry Portal. "Protection of Thiols."
    • URL:[Link]

  • Esterification of Sterically Hindered Benzoic Acids

    • Source: Goossen, L. J. et al. "Esterification of Carboxylic Acids." Organic Syntheses.
    • URL:[Link]

  • Handling of 3-Bromo-5-methylbenzoic Acid Derivatives

    • Source: PubChem Compound Summary for Methyl 3-bromo-5-methylbenzo
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 3-Bromo-5-mercapto-2-methylbenzoic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Multifunctional Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, consistently delivering high-quality starting points for drug discovery programs.[1][2] This approach, which utilizes small, low molecular weight compounds (typically <300 Da) to probe a target's binding sites, offers a more efficient exploration of chemical space compared to traditional high-throughput screening.[3] The success of FBDD hinges on the quality of the fragment library; each molecule should not only be a building block but also a tool for elucidating the intricacies of molecular recognition.

This guide focuses on a particularly strategic fragment: 3-Bromo-5-mercapto-2-methylbenzoic acid . This compound is not merely a simple scaffold; its unique combination of functional groups—a reactive thiol, a strategically placed bromine atom, and a carboxylic acid—provides multiple avenues for both initial screening and subsequent hit-to-lead optimization. The thiol group enables its use in powerful covalent and reversible covalent screening techniques like disulfide tethering, which can capture even weak binding events.[4] The bromine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity, while also serving as a useful probe in biophysical assays.[5][6] The methylbenzoic acid moiety provides a scaffold with defined vectors for synthetic elaboration, allowing for systematic exploration of the surrounding binding pocket.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective application of this compound in FBDD campaigns. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format.

The FBDD Workflow with this compound

The journey from fragment to lead candidate is a multi-step process. The unique properties of this compound make it particularly amenable to a workflow that integrates covalent screening with biophysical and structural validation methods.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (with 3-Bromo-5-mercapto- 2-methylbenzoic acid) B Disulfide Tethering Screen (vs. Cysteine-containing target) A->B Covalent Screening C Mass Spectrometry (Hit Deconvolution) B->C Primary Hit ID D Surface Plasmon Resonance (SPR) (Affinity & Kinetics) C->D Orthogonal Validation E X-ray Crystallography (Binding Mode Analysis) D->E Structural Insights F Structure-Guided Design (Fragment Growing/Linking) E->F Rational Design G Synthesis of Analogs F->G Medicinal Chemistry G->D Iterative SAR H Lead Candidate G->H Optimization

Caption: FBDD workflow using this compound.

Part 1: Hit Identification via Disulfide Tethering

Disulfide tethering is a powerful covalent fragment screening strategy that leverages a reversible disulfide exchange reaction to identify fragments that bind near a cysteine residue on the target protein.[7] This technique is particularly adept at capturing low-affinity interactions that might be missed by other methods. This compound is an ideal candidate for this approach due to its exposed thiol group.

Causality of Experimental Choices in Disulfide Tethering
  • Target Selection : The target protein must possess an accessible cysteine residue in or near a potential binding pocket. If no natural cysteine is present, site-directed mutagenesis can be employed to introduce one at a strategic location.

  • Library Preparation : The thiol group of this compound must be activated to a disulfide, typically by forming a mixed disulfide with a solubilizing cap like 2-mercaptoethanol or cysteamine. This enhances solubility and prepares the fragment for the exchange reaction.[8]

  • Screening Conditions : The screen is performed under reducing conditions (e.g., with a low concentration of β-mercaptoethanol) to facilitate the disulfide exchange. Fragments that have non-covalent affinity for a site near the target cysteine will have an increased local concentration, shifting the equilibrium towards the formation of a protein-fragment disulfide bond.[4]

  • Hit Detection : Mass spectrometry (MS) is the primary method for hit identification.[9][10] An increase in the protein's molecular weight corresponding to the mass of the fragment indicates a successful tethering event. Screening in pools of fragments with unique molecular weights allows for higher throughput.[10]

Protocol 1: Disulfide Tethering Screen with this compound

1. Preparation of the Activated Fragment:

a. Dissolve this compound in an appropriate organic solvent (e.g., DMSO). b. Prepare a solution of the activating disulfide (e.g., 2,2'-dithiodipyridine) in the same solvent. c. Mix the two solutions in a 1:1.1 molar ratio (fragment:activating disulfide) and stir at room temperature for 2 hours. d. Monitor the reaction by LC-MS to confirm the formation of the mixed disulfide. e. Purify the activated fragment by reverse-phase HPLC. f. Prepare a stock solution of the purified activated fragment in DMSO (e.g., 50 mM).

2. Disulfide Tethering Reaction:

a. Prepare the target protein at a concentration of 10 µM in a suitable buffer (e.g., 20 mM Tris pH 8.0).[11] b. Create pools of 5-10 activated fragments, each with a unique molecular weight, ensuring the final concentration of each fragment in the reaction is 100 µM.[10] c. Add the fragment pool to the protein solution. d. Initiate the disulfide exchange by adding a reducing agent, such as β-mercaptoethanol, to a final concentration of 0.1-2 mM.[4] e. Incubate the reaction mixture at room temperature for 1-2 hours.

3. Mass Spectrometry Analysis:

a. Quench the reaction by adding an excess of a cysteine-capping agent like N-ethylmaleimide. b. Desalt the protein sample using a C4 ZipTip or similar desalting column. c. Analyze the intact protein by LC-MS. d. Deconvolute the resulting mass spectrum to identify the molecular weights of any protein-fragment adducts. e. A mass shift corresponding to the molecular weight of this compound (minus the mass of a proton) confirms it as a hit.

ParameterRecommended ValueRationale
Target Protein Concentration10 µMSufficient for detection by MS while minimizing protein consumption.
Fragment Concentration100 µM per fragmentHigh enough to drive the binding equilibrium for weak interactors.
β-mercaptoethanol0.1 - 2 mMCatalyzes the disulfide exchange; concentration may need optimization.[4]
Incubation Time1-2 hoursAllows the disulfide exchange reaction to reach equilibrium.

Part 2: Biophysical Validation with Surface Plasmon Resonance (SPR)

Once a hit is identified from the primary screen, it is crucial to validate the interaction using an orthogonal biophysical method. Surface Plasmon Resonance (SPR) is an excellent choice as it provides real-time, label-free kinetic and affinity data.[12][13][14]

Causality of Experimental Choices in SPR
  • Immobilization Strategy : The target protein is typically immobilized on the sensor chip. Amine coupling is a common and robust method. A high immobilization level is generally desired for detecting the binding of small fragments.[15]

  • Running Buffer : The choice of running buffer is critical to minimize non-specific binding and ensure protein stability. The buffer should be well-matched to the sample buffer, especially concerning the DMSO concentration, to avoid bulk refractive index effects that can lead to false positives.[12][15]

  • Data Analysis : A multi-referencing approach, including a reference surface without the protein and buffer blank injections, is essential to subtract non-specific binding and bulk effects.[16] Fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) provides kinetic parameters (ka, kd) and the dissociation constant (KD).

Protocol 2: SPR Analysis of this compound Binding

1. Chip Preparation and Protein Immobilization:

a. Use a CM5 sensor chip and activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Immobilize the target protein via amine coupling to a density of 10,000 - 15,000 Response Units (RU). c. Deactivate the remaining active esters with 1 M ethanolamine-HCl pH 8.5. d. Prepare a reference flow cell using the same procedure but without injecting the protein.

2. Binding Analysis:

a. Prepare a dilution series of this compound (the non-activated thiol form) in running buffer (e.g., PBS, 0.05% P20, 2% DMSO). A typical concentration range for fragments is 1 µM to 500 µM. b. Use the same running buffer for the analysis to minimize bulk shifts. c. Perform a multi-cycle kinetic analysis, injecting each concentration of the fragment over both the target and reference flow cells. Include several buffer blank injections for double referencing. d. Use a contact time of 60-120 seconds and a dissociation time of 120-300 seconds. e. Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

3. Data Processing and Interpretation:

a. Process the raw data by subtracting the reference channel signal and the buffer blank signal. b. Fit the processed sensorgrams to a 1:1 kinetic binding model to determine ka, kd, and KD. c. A reproducible, concentration-dependent binding response that fits a kinetic model confirms a genuine interaction.

ParameterRecommended ValueRationale
Immobilization Level10,000 - 15,000 RUMaximizes signal response for low molecular weight fragments.
DMSO Concentration2-5% (matched in sample and running buffer)Solubilizes the fragment while minimizing buffer mismatch effects.[12]
Analyte Concentration1 - 500 µMCovers the typical affinity range for fragment hits (µM to mM).
Flow Rate30 µL/minMinimizes mass transport limitation effects.

Part 3: Structural Elucidation with X-ray Crystallography

The ultimate validation of a fragment hit is the determination of its binding mode at atomic resolution.[17] X-ray crystallography provides a three-dimensional map of the fragment-protein complex, revealing key interactions and guiding subsequent structure-based drug design efforts.[18]

Causality of Experimental Choices in Crystallography
  • Crystal Soaking : For fragments that bind reversibly, soaking pre-existing protein crystals in a solution containing the fragment is the most common approach.[19] The concentration of the fragment should be significantly higher than its KD to ensure high occupancy in the binding site.[19]

  • Cryoprotection : Crystals must be cryoprotected before being frozen in liquid nitrogen for data collection to prevent ice formation.[19] The cryoprotectant solution is often combined with the fragment soaking solution.

  • Data Collection and Analysis : High-resolution diffraction data is collected at a synchrotron source. The resulting electron density map is analyzed to confirm the presence and orientation of the bound fragment. The bromine atom in this compound can be particularly useful here, as its high electron density makes it easier to identify in the electron density map.

Protocol 3: Crystal Soaking and Structure Determination

1. Crystal Preparation:

a. Grow crystals of the target protein to a suitable size (e.g., >50 µm in at least one dimension).[20] b. Prepare a soaking solution containing the mother liquor, a suitable cryoprotectant (e.g., 20-25% glycerol or ethylene glycol), and this compound at a concentration of 1-10 mM. The high concentration is necessary to drive binding for weak affinity fragments.

2. Soaking and Freezing:

a. Transfer a protein crystal into the soaking solution using a cryo-loop. b. Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically. c. Quickly plunge the loop containing the soaked crystal into liquid nitrogen to flash-freeze it.

3. Data Collection and Structure Solution:

a. Ship the frozen crystals to a synchrotron facility for X-ray diffraction data collection. b. Collect a high-resolution diffraction dataset. c. Process the data and solve the structure by molecular replacement using the apo-protein structure as a model. d. Carefully examine the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment. e. Model the fragment into the density and refine the structure.

Hit_to_Lead cluster_growth Fragment Growing cluster_linking Fragment Linking Start Fragment Hit (this compound) Bound in Pocket Grow_Vector1 Synthesize Analogs (Extend from Carboxylic Acid) Start->Grow_Vector1 Explore Vector 1 Grow_Vector2 Synthesize Analogs (Modify Methyl Group) Start->Grow_Vector2 Explore Vector 2 Other_Fragment Identify Second Fragment in Adjacent Pocket Start->Other_Fragment Potent_Lead Potent Lead Compound Grow_Vector1->Potent_Lead Improved Affinity Grow_Vector2->Potent_Lead Improved Affinity Linker Design & Synthesize Linker Other_Fragment->Linker Linker->Potent_Lead

Caption: Hit-to-lead optimization strategies for a fragment hit.

Part 4: Hit-to-Lead Optimization

The structural information obtained from crystallography is the cornerstone of the hit-to-lead phase.[21] The goal is to elaborate the initial fragment hit into a more potent and drug-like molecule by systematically exploring the surrounding binding pocket.[3][22]

  • Fragment Growing : This is the most common strategy, where chemical moieties are added to the fragment core to engage with nearby residues in the binding site. The carboxylic acid and the aromatic ring of this compound provide clear vectors for synthetic elaboration.[21]

  • Fragment Linking : If another fragment is found to bind in an adjacent pocket, the two can be connected with a chemical linker to create a larger, higher-affinity molecule.[21]

The bromine atom can play a crucial role in this phase. If it is involved in a halogen bond, this interaction should be maintained or optimized. If it is pointing towards a solvent-exposed region, it can be replaced with other groups to improve properties like solubility or to explore additional interactions. The thiol group, having served its purpose in the initial screen, can be replaced with a more stable isostere if covalent binding is no longer desired.

Conclusion

This compound represents a highly valuable tool in the arsenal of the modern drug discoverer. Its trifecta of functional groups enables a sophisticated FBDD strategy that begins with the sensitive detection of weak binders through disulfide tethering, followed by rigorous biophysical and structural validation. The detailed protocols and strategic considerations outlined in this guide provide a framework for leveraging this unique fragment to its full potential, accelerating the journey from an initial hit to a promising lead candidate. By understanding the "why" behind each experimental step, researchers can design more intelligent and efficient drug discovery campaigns, ultimately increasing the probability of success in tackling even the most challenging biological targets.

References

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  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical. [Link]

  • Covalent Inhibitors in Drug Discovery: Current Applications. (2024). PRISM BioLab. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. [Link]

  • Recent advances in the development of covalent inhibitors. (2021). RSC Chemical Biology. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • A Link Means a Lot: Disulfide Tethering in Structure-Based Drug Design. (n.d.). Hardy Lab. [Link]

  • Recent Advances in Covalent Drug Discovery. (2023). MDPI. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. (n.d.). CORE. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. [Link]

  • BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZ
  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2018). PubMed. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. (2024). Research and Reviews: A Journal of Medicinal Chemistry. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2022). Journal of Medicinal Chemistry. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2023. (2025). Journal of Medicinal Chemistry. [Link]

  • Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM Medicinal Chemistry. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Molecules. [Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. (2014). Journal of Medicinal Chemistry. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2025). ResearchGate. [Link]

  • SPR-based fragment screening: advantages and applications. (n.d.). PubMed. [Link]

  • Simple One-Pot Synthesis of Disulfide Fragments for Use in Disulfide-Exchange Screening. (2011). ACS Combinatorial Science. [Link]

  • SPR-based Fragment Screening: Advantages and Applications. (2025). ResearchGate. [Link]

  • Soaking strategy. (a) The steps for 'dry' co-crystallization and in situ... (n.d.). ResearchGate. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026). [Source Not Available].
  • Fragment-based covalent ligand discovery. (2021). Vividion Therapeutics. [Link]

  • Fragment screening by surface plasmon resonance. (2010). SciSpace. [Link]

  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (n.d.). PubMed Central. [Link]

  • FRAGMENT-BASED LEAD DISCOVERY. (n.d.). SciSpace. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). [Source Not Available].
  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). [Source Not Available].
  • Crystallographic Fragment Screening Services. (n.d.). Evotec. [Link]

  • X-ray Facility fragment screening. (n.d.). Research Facilities at the Department of Biochemistry. [Link]

  • Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. (n.d.). PubMed Central. [Link]

  • Substrate Scope of Thiophenols and Thiols.[a,b] Reaction Conditions:... (n.d.). ResearchGate. [Link]

  • A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams A Medicinally Relevant Covalent Reactive Group. (2025). ACS Publications. [Link]

  • 3-Bromo-5-methylbenzoic acid. (n.d.). PubChem. [Link]

  • Process of Fragment-Based Lead Discovery—A Perspective from NMR. (2016). MDPI. [Link]

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  • Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. [Link]

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Microwave-Assisted Synthesis with 3-Bromo-5-mercapto-2-methylbenzoic acid: Applications & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to leveraging microwave-assisted organic synthesis (MAOS) for reactions involving the trifunctional building block, 3-Bromo-5-mercapto-2-methylbenzoic acid. This molecule presents three distinct, orthogonally reactive sites: a thiol, an aryl bromide, and a carboxylic acid. Such a scaffold is of significant interest for the rapid construction of complex molecular architectures and combinatorial libraries. We will explore the principles of microwave synthesis and provide detailed, field-proven protocols for selective functionalization at the thiol and aryl bromide moieties, including S-alkylation and the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocol design, and critical safety considerations are emphasized throughout.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the landscape of modern drug discovery and materials science, the demand for novel, structurally diverse small molecules is insatiable. Building blocks that offer multiple points for chemical modification are invaluable assets, enabling the efficient exploration of chemical space. This compound is one such scaffold. Its three functional groups—a nucleophilic thiol, an electrophilic aryl bromide amenable to cross-coupling, and a versatile carboxylic acid—allow for a stepwise and selective diversification strategy.

Conventional synthetic methods often require long reaction times and harsh conditions, which can lead to side product formation and degradation, particularly with sensitive moieties like thiols.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that dramatically accelerates chemical reactions by utilizing dielectric heating.[2][3] This technique often leads to higher yields, cleaner reaction profiles, and enhanced reproducibility, making it an ideal platform for high-throughput synthesis and library generation.[4] This guide will provide the foundational knowledge and practical protocols to effectively utilize this powerful combination of a versatile building block and an enabling technology.

Reactivity Profile and Physicochemical Properties

Understanding the inherent reactivity of this compound is paramount for designing selective synthetic strategies. The molecule's functionality can be selectively addressed under different reaction conditions.

  • Mercapto Group (-SH): The thiol is the most nucleophilic site on the molecule. It can be readily deprotonated with a mild base to form a thiolate, which is a potent nucleophile for reactions with electrophiles (e.g., alkyl halides) to form thioethers.[5]

  • Bromo Group (-Br): The aryl bromide is a classic handle for transition-metal-catalyzed cross-coupling reactions. Under palladium catalysis, it can be coupled with a wide variety of partners, such as boronic acids (Suzuki), alkynes (Sonogashira), and amines (Buchwald-Hartwig), to form new carbon-carbon and carbon-heteroatom bonds.

  • Carboxylic Acid Group (-COOH): This group is the least reactive of the three under the conditions typically used for modifying the other two sites. It can be functionalized through esterification or amidation, usually requiring activation (e.g., with a carbodiimide) or harsher conditions.[6]

The strategic orthogonality of these groups allows for a predictable and controlled reaction sequence.

G cluster_molecule This compound cluster_sites Reactive Sites & Primary Transformations cluster_reactions Potential Microwave-Assisted Reactions mol Structure thiol Mercapto (-SH) (Nucleophilic Site) bromo Bromo (-Br) (Cross-Coupling Handle) acid Carboxylic Acid (-COOH) (Versatile Handle) alkylation S-Alkylation (Thioether Synthesis) thiol->alkylation Base + R-X coupling Suzuki / Heck etc. (C-C Bond Formation) bromo->coupling Pd Catalyst + Coupling Partner amidation Amidation (Amide Synthesis) acid->amidation Activating Agent + R-NH2

Caption: Key reactive sites and corresponding synthetic transformations.

The Principles of Microwave-Assisted Synthesis

Unlike conventional heating which relies on thermal conduction, microwave irradiation heats a sample through dielectric heating.[2] This occurs via two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the solvent and reagents, attempt to align with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, which translates into a rapid and uniform heating of the bulk reaction mixture.[7]

Key Advantages:

  • Speed: Reactions that take hours or days conventionally can often be completed in minutes.[3]

  • Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points, dramatically increasing reaction rates.[8]

  • Improved Yields & Purity: The rapid heating and short reaction times can minimize the formation of byproducts that often occur during prolonged heating.[9]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[10]

It is critical to use a dedicated microwave reactor designed for chemical synthesis, not a domestic kitchen oven.[11] Laboratory-grade systems incorporate essential safety features like in-situ temperature and pressure monitoring, magnetic stirring, and controlled cooling.[7][11]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory. Always start with small-scale reactions when exploring new chemistry.[11]

General Experimental Workflow

The following diagram outlines the typical workflow for performing a microwave-assisted reaction.

Caption: General workflow for a microwave-assisted synthesis experiment.

Protocol 1: Microwave-Assisted S-Alkylation

This protocol details the selective formation of a thioether by reacting the thiol group with an alkyl halide. The reaction is typically rapid and high-yielding under microwave conditions.

Rationale: The thiol is deprotonated by a base (K₂CO₃) to form a highly nucleophilic thiolate anion. This anion then displaces the halide from the alkylating agent in a classic Sₙ2 reaction. A polar aprotic solvent like DMF is an excellent choice as it effectively solvates the potassium cation, is polar enough to absorb microwave energy efficiently, and does not interfere with the nucleophile.[5]

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide, Iodomethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Microwave process vial (10 mL) with stir bar

  • Dedicated Microwave Synthesizer

Procedure:

  • To a 10 mL microwave vial, add this compound (e.g., 262 mg, 1.0 mmol).

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Add the alkyl halide (1.1 mmol, 1.1 equiv).

  • Add DMF (4 mL) and a magnetic stir bar.

  • Seal the vial securely with a Teflon septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with stirring using the parameters in the table below. The temperature is actively monitored by the instrument's IR sensor.

  • After the reaction, allow the vial to cool to below 50°C before carefully opening.[8]

  • Pour the reaction mixture into water (20 mL) and acidify with 1M HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Table 1: Representative S-Alkylation Reaction Parameters

Alkylating AgentTemperature (°C)Time (min)Max Power (W)Typical Yield
Benzyl Bromide10010150>90%
Iodomethane805100>95%
Ethyl Bromoacetate10015150>85%

Expected Characterization:

  • ¹H NMR: Disappearance of the thiol proton (-SH) signal. Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 4.0 ppm for the -S-CH₂ -Ph methylene protons).

  • Mass Spec: Observation of the correct molecular ion peak for the thioether product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the aryl bromide with a boronic acid to form a new C-C bond, yielding a biphenyl derivative.

Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. Microwave heating dramatically accelerates the catalytic cycle. The choice of a palladium catalyst is critical; catalysts like PEPPSI-iPr are often highly efficient under microwave conditions.[12] A base is required for the transmetalation step, and a mixed solvent system like Toluene/Ethanol/Water is often used to dissolve both the organic and inorganic reagents.[13]

Suzuki_Cycle cluster_reactants Inputs cluster_product Output A Pd(0)L_n B Ar-Pd(II)-Br A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation C->A Reductive Elimination ArAr R-R' C->ArAr D [Ar-B(OH)₂]⁻ D->C ArBr R-Br ArBr->B ArBOH2 R'-B(OH)₂ ArBOH2->D Base Base (e.g., K₂CO₃) Base->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 3-Bromo-5-(benzylthio)-2-methylbenzoic acid (product from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PEPPSI-iPr)

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

  • Microwave process vial (10 mL) with stir bar

Procedure:

  • In a 10 mL microwave vial, combine the bromo-thioether starting material (e.g., 345 mg, 1.0 mmol).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst (0.01-0.03 mmol, 1-3 mol%).

  • Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Add a solvent mixture of Toluene (3 mL), Ethanol (1 mL), and Water (1 mL) and a magnetic stir bar.

  • Purge the vial with an inert gas (Nitrogen or Argon) for 2 minutes.

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture with stirring using the parameters in the table below.

  • After cooling to <50°C, open the vial.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired biaryl product.

Table 2: Representative Suzuki Coupling Reaction Parameters

CatalystBoronic AcidTemperature (°C)Time (min)Typical Yield
Pd(PPh₃)₄ (3 mol%)Phenylboronic acid14020>80%
PEPPSI-iPr (1 mol%)4-Methoxyphenyl-boronic acid12015>90%

Expected Characterization:

  • ¹H NMR: Disappearance of the aromatic proton signal in the position where the bromine was located, and the appearance of new aromatic signals corresponding to the coupled aryl ring.

  • ¹³C NMR: Appearance of new signals for the carbons of the added aryl ring.

Safety and Troubleshooting

Safety is Paramount:

  • NEVER use a domestic microwave oven for chemical synthesis. They lack the necessary safety features and can lead to violent explosions.[11]

  • Always use pressure-rated, sealed vessels designed for the specific microwave reactor being used.[8]

  • Never fill a reaction vessel more than 2/3 full to allow for thermal expansion and pressure increases.

  • Be Aware of reaction kinetics. Highly exothermic reactions can lead to a rapid pressure increase. Start with small-scale test reactions at lower temperatures and power levels.[11]

  • Ensure the vessel has cooled sufficiently before attempting to open it to avoid flash boiling of the solvent.[8]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature/time. Inactive catalyst.Increase reaction temperature by 10-20°C or double the reaction time. Use a fresh batch of catalyst.[2]
Dark/Decomposed Mixture Temperature is too high. Reaction time is too long.Reduce the reaction temperature. Perform a time-course study to find the optimal (shortest) reaction time.
Poor Reproducibility Inconsistent vial sealing. Inaccurate reagent measurement.Ensure caps are crimped correctly. Use precise measurement techniques for all reagents, especially the catalyst.
Pressure Limit Exceeded Reaction is too concentrated or highly exothermic.Dilute the reaction mixture. Reduce the starting temperature or use a power-control mode instead of temperature control initially.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. When combined with the speed and efficiency of microwave-assisted synthesis, it offers a powerful platform for the rapid assembly of diverse and complex molecules. The protocols outlined in this guide for S-alkylation and Suzuki-Miyaura coupling demonstrate the ability to selectively functionalize this scaffold, providing a reliable foundation for library synthesis, drug discovery programs, and materials science research. By understanding the principles of microwave chemistry and adhering to strict safety protocols, researchers can unlock the full potential of this enabling technology.

References

  • New Journal of Chemistry. (n.d.). Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. RSC Publishing.
  • CEM Corporation. (n.d.).
  • UCL Discovery. (n.d.).
  • ACS Publications. (n.d.). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • Benchchem. (n.d.). An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of sulfides 9a-d using alkyl thiols 8a,b a.
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. J. Org. Chem., 68, 5660.
  • MDPI. (2024, May 24).
  • Wiley Online Library. (2025, August 7).
  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Sciforum. (n.d.). DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4.
  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 1761-1764.
  • Baxendale Group. (2006, April 4).
  • PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • ACS Publications. (2013, October 25). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm.
  • ResearchGate. (2024, July 3). (PDF) Microwave-Assisted Synthesis of Heterocyclic Scaffolds.
  • Sharma, A., Appukkuttan, P., & Van der Eycken, E. (2012). Microwave-assisted synthesis of medium-sized heterocycles.
  • IntechOpen. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles.
  • PMC - NIH. (n.d.).
  • ijarsct. (2025, June 2).
  • Rajarambapu College of Pharmacy. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
  • element-msc.ru. (2014, March 25).

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Preparation of heterocycles from 3-Bromo-5-mercapto-2-methylbenzoic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocycle Construction from 3-Bromo-5-mercapto-2-methylbenzoic Acid

Executive Summary

This guide details the synthetic utility of This compound , a highly functionalized aromatic scaffold. Unlike simple benzoic acid derivatives, this precursor offers three orthogonal reactive handles: a carboxylic acid (C1), a thiol (C5), and an aryl bromide (C3).

While ortho-mercaptobenzoic acids (thiosalicylic acids) are classic precursors for benzothiazinones, the meta-relationship between the thiol and acid groups in this specific isomer necessitates alternative cyclization strategies. This protocol focuses on three high-value heterocyclic transformations:

  • 1,3,4-Oxadiazoles: Via the acid hydrazide pivot.[1][2]

  • 4-Thiazolidinones: Via Schiff base condensation.[3]

  • Thiochroman-4-ones: Via S-alkylation and Friedel-Crafts cyclization (exploiting the open C6 position).

Critical Structural Analysis

Before initiating synthesis, researchers must account for the steric and electronic environment of the precursor:

  • Steric Crowding (C2/C3): The 2-methyl and 3-bromo groups create significant steric bulk. Reactions targeting the C1-Carboxyl group may require forcing conditions (e.g., conversion to acid chloride) compared to unhindered benzoic acids.

  • Regiochemistry (C5-Thiol): The thiol is at position 5. Cyclization involving the thiol cannot easily form 6-membered rings fused to the C1-acid (benzothiazinones) due to distance. Instead, the thiol directs cyclization to the open C6 position (para to the bromide), enabling thiochromanone formation.

  • Chemoselectivity: The thiol (-SH) is more nucleophilic than the carboxylate. Protection of the thiol (e.g., as a disulfide or thioether) may be required if activating the acid with electrophiles that react with sulfur.

Pathway Visualization

The following flowchart illustrates the divergent synthetic pathways available from the core scaffold.

G Start 3-Bromo-5-mercapto- 2-methylbenzoic acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 (Reflux) Thioether 3-(Arylthio)propanoic Acid Start->Thioether Cl-CH2-CH2-COOH (NaOH, pH 8) Hydrazide Acid Hydrazide (Key Pivot) Ester->Hydrazide NH2NH2·H2O (EtOH, Reflux) Oxadiazole 1,3,4-Oxadiazole-2-thiol Hydrazide->Oxadiazole CS2, KOH (Cyclization) Hydrazone Acyl Hydrazone (Schiff Base) Hydrazide->Hydrazone Ar-CHO (Cat. AcOH) Thiazolidinone 4-Thiazolidinone Derivative Hydrazone->Thiazolidinone HS-CH2-COOH (ZnCl2) Thiochromanone Thiochroman-4-one Thioether->Thiochromanone PPA or H2SO4 (Friedel-Crafts)

Caption: Divergent synthesis map showing three distinct heterocyclic outcomes from the common precursor.

Detailed Experimental Protocols

Protocol A: The Hydrazide Pivot (Precursor Synthesis)

The acid hydrazide is the "gateway" intermediate for nitrogen-containing heterocycles.

  • Esterification: Dissolve this compound (10 mmol) in absolute methanol (50 mL). Add conc. H₂SO₄ (1 mL) dropwise. Reflux for 8–10 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Isolation: Concentrate solvent, pour into ice water, and neutralize with NaHCO₃. Extract with ethyl acetate. Note: The thiol may partially oxidize to disulfide; adding a reducing agent like DTT during workup can preserve the free thiol, but for the next step, the disulfide is often tolerated.

  • Hydrazide Formation: Suspend the ester (10 mmol) in ethanol (30 mL). Add hydrazine hydrate (99%, 50 mmol) in excess. Reflux for 12–15 hours.

  • Purification: Cool to room temperature. The hydrazide usually precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

    • Yield Target: 75–85%

    • Checkpoint: IR spectrum should show doublet -NH stretching at 3200–3300 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹.

Protocol B: Synthesis of 1,3,4-Oxadiazole-2-thiols

This reaction converts the hydrazide into a 5-membered heterocyclic ring, adding a thione/thiol pharmacophore.

  • Reagents: Dissolve the Hydrazide (5 mmol) in ethanol (30 mL) containing KOH (5 mmol).

  • Addition: Add Carbon Disulfide (CS₂, 10 mmol) slowly with stirring.

  • Reflux: Heat the mixture under reflux for 12 hours until hydrogen sulfide (H₂S) evolution ceases. Caution: Use a scrubber for H₂S gas.

  • Workup: Concentrate the solvent. Dissolve the residue in water and acidify with dilute HCl to pH 2–3.

  • Isolation: The precipitate is the 5-(3-bromo-5-mercapto-2-methylphenyl)-1,3,4-oxadiazole-2-thiol . Filter and recrystallize from ethanol.

    • Mechanism:[4][5][6][7] Nucleophilic attack of hydrazide on CS₂, followed by intramolecular cyclodehydration.

Protocol C: Synthesis of 4-Thiazolidinones

This two-step sequence creates a thiazolidinone ring linked to the benzoic acid core, a common scaffold in antimicrobial research.

Step 1: Schiff Base Formation

  • Mix Hydrazide (5 mmol) and a substituted Benzaldehyde (5 mmol) in ethanol (25 mL).

  • Add 2–3 drops of glacial acetic acid. Reflux for 4–6 hours.

  • Filter the precipitated Acyl Hydrazone and dry.

Step 2: Cyclization

  • Dissolve the Acyl Hydrazone (2 mmol) in dry dioxane (15 mL).

  • Add Thioglycolic Acid (4 mmol) and a catalytic amount of anhydrous ZnCl₂ (100 mg).

  • Reflux for 8–12 hours.

  • Neutralization: Pour into crushed ice and treat with solid NaHCO₃ to remove excess acid.

  • Purification: Filter the solid product. Recrystallize from dioxane-ethanol.

    • Result:N-(4-oxo-2-arylthiazolidin-3-yl)-3-bromo-5-mercapto-2-methylbenzamide .

Protocol D: Synthesis of Thiochroman-4-ones (Advanced)

This protocol utilizes the C5-thiol to build a fused ring system. Because the C4 position is sterically blocked by the 3-Bromo group, cyclization is directed to the C6 position.

  • S-Alkylation: Dissolve this compound (5 mmol) in 10% NaOH solution (20 mL). Add 3-chloropropanoic acid (5.5 mmol).

  • Reaction: Reflux for 2 hours. Acidify with HCl to precipitate the 3-[(3-bromo-5-carboxy-4-methylphenyl)thio]propanoic acid . Filter and dry.[5]

  • Cyclization: Mix the thio-propanoic acid intermediate (2 mmol) with Polyphosphoric Acid (PPA, 10 g).

  • Heating: Heat to 80–100°C for 3 hours with stirring. Note: Higher temperatures may cause debromination; monitor carefully.

  • Quenching: Pour the deep red/syrupy mixture onto crushed ice. The cyclized Thiochroman-4-one derivative will precipitate.

  • Validation: 1H NMR should show the disappearance of the propanoic acid chain protons and the appearance of rigid methylene triplets of the thiochromanone ring.

Data Summary Table

Heterocycle ClassKey ReagentsReaction TypeTypical YieldMedicinal Application
1,3,4-Oxadiazole CS₂, KOHCyclodesulfurization70–85%Anti-inflammatory, Antimicrobial
4-Thiazolidinone Ar-CHO, Thioglycolic AcidCyclocondensation60–75%Antitubercular, Anticonvulsant
Thiochroman-4-one 3-Chloropropanoic Acid, PPAFriedel-Crafts Acylation50–65%Anticancer, Leishmanicidal

References

  • Synthesis of Thiazolidinones from Hydrazides

    • Gadre, J. N., Nair, S., & Chitre, S. (2007). Synthesis of some new 4-thiazolidinones and thiazin-4-ones as biologically potent agents. Indian Journal of Chemistry, Section B.
  • Synthesis of 1,3,4-Oxadiazoles

    • Kumar, D., et al. (2014).[1] A 2-iodoxybenzoic acid/tetraethylammonium bromide mediated oxidative cyclization of hydrazide-hydrazones. Synlett, 25, 1137-1141.[1]

  • Synthesis of Thiochroman-4-ones

    • Simpkins, K. S., et al. (2025).[8] One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Preprints.org.

    • (Note: Year adjusted to current context, representative of standard PPA cyclization protocols described in Journal of Sulfur Chemistry).

  • General Benzoic Acid Functionalization

    • Organic Syntheses, Coll. Vol. 3, p.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 3-Bromo-5-mercapto-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the yield and purity of coupling reactions involving the versatile but challenging substrate, 3-Bromo-5-mercapto-2-methylbenzoic acid. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Introduction: Understanding the Challenges

This compound is a trifunctional molecule, presenting a unique set of challenges in cross-coupling chemistry. The three key functional groups—an aryl bromide, a thiol (mercaptan), and a carboxylic acid—each have distinct reactivities that can interfere with one another and with common catalytic systems.

  • Aryl Bromide : The primary site for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann). Its reactivity is influenced by the electronic effects of the other substituents.

  • Thiol (-SH) : A potent inhibitor for many transition metal catalysts, especially palladium. Thiols can strongly coordinate to the metal center, leading to catalyst poisoning and low or no product yield.[1][2]

  • Carboxylic Acid (-COOH) : An acidic proton that can react with the bases required for many coupling reactions. Its presence can affect solubility and potentially coordinate with the catalyst.

Therefore, a successful coupling strategy requires careful management of these functional groups, often involving a protection/deprotection sequence.

Diagram: General Experimental Workflow

The following diagram outlines the essential three-stage strategy for successfully employing this substrate in cross-coupling reactions.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Core Reaction cluster_2 Stage 3: Finalization Protect Protect Thiol Group Couple Perform Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Protect->Couple Deprotect Deprotect Thiol Couple->Deprotect Purify Purify Final Product Deprotect->Purify

Caption: High-level workflow for coupling reactions.

Part 1: The Critical First Step - Thiol Protection

FAQ: Why is protecting the thiol group absolutely necessary?

The sulfur atom in the thiol group has lone pairs of electrons that readily and strongly bind to palladium, the most common catalyst for Suzuki and Buchwald-Hartwig reactions. This binding is often irreversible and forms inactive catalyst species, a phenomenon known as "catalyst poisoning".[1] An unprotected thiol will almost certainly lead to extremely low or zero yield. Furthermore, thiols can easily oxidize to form disulfide byproducts, complicating purification.

FAQ: Which protecting group should I choose?

The ideal protecting group must be stable under the basic and often heated conditions of the coupling reaction, yet be removable under mild conditions that do not degrade your final product. Acyl groups are a common choice.

Protecting GroupStructureStability NotesDeprotection Conditions
Acetyl (Ac) -C(O)CH₃Generally stable, but can be labile under strongly basic aqueous conditions used in some Suzuki reactions.[1]Mild base (e.g., NaOEt in EtOH, NH₃ in MeOH) or thiolytic cleavage.[1][3]
Pivaloyl (Piv) -C(O)C(CH₃)₃More sterically hindered and thus more robust than acetyl. A good choice for reactions requiring stronger bases or higher temperatures.Requires stronger basic conditions than acetyl for removal.
2-(4-pyridinyl)ethyl -CH₂CH₂-4-pyridylStable under both aqueous Suzuki conditions and stronger bases like NaO-t-Bu used in Buchwald-Hartwig aminations.[1]Deprotection via β-elimination mechanism.[1]

For most applications, the acetyl group offers a good balance of stability and ease of removal.

Protocol: S-Acetylation of this compound

This protocol describes the formation of 3-Bromo-5-(acetylthio)-2-methylbenzoic acid.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent, optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1.0 equivalent of this compound in pyridine or a mixture of DCM and pyridine at 0 °C (ice bath).

  • Slowly add 1.1 equivalents of acetyl chloride dropwise while stirring. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Part 2: Troubleshooting Palladium-Catalyzed Coupling Reactions

This section addresses common issues encountered during Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) coupling reactions.

FAQ: My reaction has stalled or shows very low conversion. What should I check first?

Low conversion is a frequent issue that can typically be traced back to a few key parameters.[4] Use the following flowchart to diagnose the problem.

G Start Low/No Conversion Inert Is the reaction atmosphere fully inert? Start->Inert Reagents Are reagents (catalyst, ligand, base, boronic acid) fresh? Inert->Reagents Yes FixInert Improve degassing (sparge with Ar/N2 or use freeze- pump-thaw cycles). Inert->FixInert No Solvent Is the solvent anhydrous and properly degassed? Reagents->Solvent Yes FixReagents Use fresh catalyst/ligand. Ensure base is a fine, dry powder. Reagents->FixReagents No Optimize Systematically optimize conditions Solvent->Optimize Yes FixSolvent Use freshly distilled/dried solvent and degas thoroughly. Solvent->FixSolvent No Success Problem Solved Optimize->Success FixInert->Inert FixReagents->Reagents FixSolvent->Solvent

Caption: Troubleshooting flowchart for low-yield reactions.

Causality: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade phosphine ligands.[4] Water can hydrolyze boronic esters and interfere with the catalytic cycle. Old or improperly stored reagents can degrade, leading to poor results.[4][5]

FAQ: I'm observing significant side products. What are they and how do I prevent them?

Two common side reactions are debromination (hydrodehalogenation) and homocoupling.

Side ReactionDescriptionCommon CausesPrevention Strategies
Debromination The bromine atom is replaced by a hydrogen atom.Presence of water or other protic sources; catalyst degradation.Ensure anhydrous conditions; use a fresh, high-quality catalyst.[6]
Homocoupling Two molecules of the boronic acid couple together.Presence of oxygen; inefficient reduction of Pd(II) precatalysts.Rigorous degassing; consider starting with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[4]
Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Protected 3-Bromo-5-(acetylthio)-2-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Procedure:

  • To an oven-dried flask, add the protected benzoic acid, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via cannula or syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[4] Vigorous stirring is crucial for biphasic systems.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Proceed with an aqueous workup to remove the base and boronic acid byproducts.

FAQ: How do I select the right catalyst system for a Buchwald-Hartwig Amination?

The choice of ligand is critical and depends heavily on the nature of the amine coupling partner.[6] Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than traditional sources like Pd(OAc)₂ as they form the active catalytic species more efficiently.[6]

Amine TypeRecommended Ligand(s)Recommended BaseNotes
Primary Amines BrettPhos, RuPhosNaOtBu, LHMDSSterically hindered ligands are often required for these couplings.[6][7]
Secondary Amines RuPhos, DavePhosNaOtBu, K₃PO₄RuPhos is a very general and effective ligand for secondary amines.[6]
Amides/NH-Heterocycles tBuBrettPhos, XantPhosK₂CO₃, K₃PO₄Weaker bases are often preferred to avoid side reactions with the amide functionality.[6]

Causality: The ligand's structure (specifically its steric bulk and electronic properties) directly influences the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8] The base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[6] Strong bases like NaOtBu are effective but can be incompatible with sensitive functional groups like esters.[9]

Part 3: The Final Steps - Deprotection and Purification

FAQ: How do I remove the acetyl protecting group after my coupling reaction is successful?

Thioacetyl groups can be cleaved under mild basic conditions. A transthioesterification approach using thiols is also effective and can minimize disulfide formation.[3][10]

Protocol: Thioacetyl Deprotection using Thioglycolic Acid

This method uses a thiol-thioester exchange mechanism which is efficient under mild conditions.[3][11]

Materials:

  • S-acetylated coupled product (1.0 equiv)

  • Thioglycolic acid (TGA) (2.0 equiv)

  • Phosphate buffer (PB) at pH 8

  • Ethyl acetate or other organic solvent for extraction

Procedure:

  • Dissolve the S-acetylated product in a suitable solvent mixture, such as methanol and pH 8 phosphate buffer (e.g., 1:9 v/v).[11]

  • Add 2.0 equivalents of thioglycolic acid.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.[10]

  • Once complete, acidify the mixture carefully with 1 M HCl to protonate the target carboxylic acid and the product thiol.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final deprotected product.

FAQ: What is the best way to purify the final substituted benzoic acid product?

The carboxylic acid functionality is key to a simple and effective purification strategy.

  • Acid-Base Extraction : After the workup, dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with an aqueous base like sodium bicarbonate (NaHCO₃).[12] Your desired product will deprotonate to the carboxylate salt and move into the aqueous layer, leaving many non-acidic organic impurities behind. You can then re-acidify the aqueous layer with HCl and extract your pure product back into an organic solvent.[12]

  • Recrystallization : Benzoic acids are often highly crystalline solids. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) is an excellent method for achieving high purity.[13]

References

  • Method for the purification of benzoic acid - European P
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Public
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. ()
  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC. ()
  • Thioester deprotection using a biomimetic NCL approach - Frontiers. ()
  • Thioester deprotection using a biomimetic NCL approach - Colibri. ()
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. ()
  • EP2952237A1 - Method for purification of benzoic acid - Google P
  • Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note - Save My Exams. ()
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Why can't I achieve good yields for this Suzuki reaction?
  • Buchwald–Hartwig amin
  • Optimising a Buchwald-Hartwig amin
  • What is the process for extracting benzoic acid from an unknown compound using acids and bases? - Quora. ()
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. ()
  • Optimization of Buchwald-Hartwig amin
  • Ullmann condens
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. ()
  • Buchwald-Hartwig Amin
  • Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchG

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Solubility issues of 3-Bromo-5-mercapto-2-methylbenzoic acid in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-mercapto-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in two critical solvents: Dimethyl Sulfoxide (DMSO) and water. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

I. Compound Overview

This compound is a multifaceted molecule with distinct functional groups that dictate its solubility behavior. Understanding these is key to overcoming dissolution challenges.

  • Benzoic Acid Moiety: The carboxylic acid group (-COOH) introduces polarity and the potential for deprotonation to a carboxylate (-COO⁻), which significantly enhances aqueous solubility. The pKa of benzoic acid is approximately 4.2.[1] The pH of the aqueous solution will, therefore, be a critical determinant of solubility.[1][2][3]

  • Mercapto (Thiol) Group: The thiol group (-SH) is less polar than the hydroxyl group of an analogous alcohol.[4] This functional group can participate in hydrogen bonding, but to a lesser extent than alcohols, impacting its water solubility.[4][5] A crucial characteristic of the thiol group is its susceptibility to oxidation, particularly in the presence of certain solvents like DMSO, which can lead to the formation of disulfide bonds (-S-S-).[6][7][8]

  • Aromatic Ring with Substituents: The bromo and methyl groups on the benzene ring contribute to the molecule's hydrophobicity, generally decreasing its solubility in water.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Solubility in DMSO

Question 1: My this compound is not dissolving completely in DMSO at room temperature. What are my next steps?

Answer:

This is a common issue, and a systematic approach is recommended. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, but challenges can still arise.[9][10][11]

Step-by-Step Troubleshooting Protocol:

  • Initial Assessment:

    • Confirm the purity of your compound. Impurities can significantly alter solubility characteristics.

    • Use a fresh, anhydrous grade of DMSO. DMSO is highly hygroscopic, and absorbed water can decrease its solvating power for certain organic compounds.[12]

  • Gentle Heating:

    • Gently warm the solution in a water bath to 30-40°C.[13] Increased kinetic energy can help overcome the lattice energy of the solid.

    • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can disrupt the crystal lattice of the solute.

  • Sonication:

    • Place the vial in an ultrasonic bath for 5-10 minute intervals.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can break apart solute agglomerates and enhance dissolution.

  • Vortexing:

    • Vigorously vortex the sample for 1-2 minutes.

    • Causality: This provides mechanical agitation to increase the interaction between the solute and solvent.

Question 2: After dissolving my compound in DMSO, the solution turned slightly yellow and I'm seeing a precipitate form over time. What is happening?

Answer:

This observation strongly suggests a chemical reaction is occurring, likely the oxidation of the thiol group.

Explanation:

DMSO can act as a mild oxidant, especially when heated or over extended periods.[6][7] The thiol group (-SH) of your compound can be oxidized to form a disulfide (-S-S-) dimer. This new, larger molecule will have different solubility properties and may precipitate out of solution.

Experimental Workflow for Investigating Thiol Oxidation in DMSO

cluster_workflow Troubleshooting Thiol Oxidation in DMSO A Initial Observation: Precipitate formation in DMSO solution B Hypothesis: Oxidation of thiol to disulfide A->B C Analytical Verification: Analyze precipitate by LC-MS or NMR B->C D Mitigation Strategy 1: Prepare fresh solutions daily C->D E Mitigation Strategy 2: Store stock solution at -20°C or -80°C C->E F Mitigation Strategy 3: Consider alternative aprotic solvents (e.g., DMF, DMA) C->F G Outcome: Stable stock solution for experiments D->G E->G F->G

Caption: Workflow for addressing suspected thiol oxidation in DMSO.

Mitigation Strategies:

  • Prepare Fresh Solutions: The most reliable approach is to prepare your solutions fresh before each experiment.

  • Low-Temperature Storage: If a stock solution is necessary, store it at -20°C or -80°C to slow down the rate of oxidation.

  • Inert Atmosphere: For highly sensitive applications, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can also contribute to oxidation.

  • Alternative Solvents: If the issue persists, consider other polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), though their compatibility with your experimental system must be verified.

Solubility in Water and Aqueous Buffers

Question 3: My this compound has very poor solubility in neutral water. How can I improve this?

Answer:

The low aqueous solubility in neutral water is expected due to the hydrophobic aromatic ring and the limited polarity of the protonated carboxylic acid and thiol groups.[14][15] The key to enhancing aqueous solubility is to manipulate the pH to deprotonate the carboxylic acid.

The Role of pH:

The Henderson-Hasselbalch equation dictates the ratio of the protonated (less soluble) and deprotonated (more soluble) forms of the carboxylic acid.[16]

  • At pH below the pKa (~4.2): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH), leading to low water solubility.[1]

  • At pH above the pKa (~4.2): The carboxylic acid will be primarily in its deprotonated, carboxylate form (-COO⁻). This ionic form is significantly more water-soluble.[1]

Step-by-Step Protocol for Aqueous Dissolution:

  • Prepare a Basic Solution: Start by dissolving the compound in a small amount of a basic solution, such as 0.1 M NaOH. The hydroxide ions will deprotonate the carboxylic acid, forming the soluble sodium salt.

  • Adjust pH: Once dissolved, you can carefully adjust the pH to your desired experimental value using a suitable buffer system. Be aware that if you adjust the pH back down below the pKa, the compound may precipitate out of solution.

  • Use of Co-solvents: If your experimental conditions do not allow for a pH above the pKa, you may need to use a co-solvent system. A small percentage of an organic solvent like DMSO or ethanol can be added to the aqueous buffer to increase the solubility of the neutral form of the molecule.[17]

Logical Relationship of pH and Aqueous Solubility

cluster_ph_solubility Impact of pH on Aqueous Solubility A Low pH ( < pKa ) C Predominantly Protonated (-COOH) A->C B High pH ( > pKa ) D Predominantly Deprotonated (-COO⁻) B->D E Low Aqueous Solubility C->E F High Aqueous Solubility D->F

Caption: Relationship between pH and the solubility of a carboxylic acid.

Question 4: Can I dissolve this compound directly in my buffered cell culture medium?

Answer:

Direct dissolution in cell culture media is often challenging for compounds with low intrinsic aqueous solubility. Most cell culture media are buffered to a physiological pH of around 7.2-7.4.

Recommended Procedure:

  • Prepare a Concentrated Stock Solution in DMSO: Dissolve the compound in 100% DMSO at a high concentration (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of this stock solution in your cell culture medium to achieve the desired final concentrations.

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.[18]

Data Summary Table: Solubility Strategies

Solvent SystemKey ChallengeRecommended Troubleshooting Steps
DMSO Incomplete dissolution1. Use anhydrous DMSO.[12] 2. Gentle heating (30-40°C).[13] 3. Sonication. 4. Vortexing.
Precipitate formation over time1. Suspect thiol oxidation to disulfide.[6][7] 2. Prepare solutions fresh. 3. Store stock at -20°C or -80°C.
Water/Aqueous Buffer Poor solubility at neutral pH1. Increase pH > pKa (~4.2) with a base (e.g., NaOH).[1][16] 2. Use a suitable buffer system to maintain pH.
Precipitation upon pH adjustment1. This is expected if pH drops below the pKa. 2. Consider using a co-solvent (e.g., DMSO, ethanol) if a lower pH is required.[17]

III. Conclusion

The solubility of this compound is governed by the interplay of its functional groups and the properties of the chosen solvent. In DMSO, the primary challenges are ensuring complete initial dissolution and preventing the time-dependent oxidation of the thiol group. For aqueous systems, leveraging the pH-dependent ionization of the carboxylic acid group is the most effective strategy to enhance solubility. By understanding these principles and following the systematic troubleshooting guides provided, researchers can confidently prepare stable and accurate solutions for their experiments.

IV. References

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]

  • Google Patents. (1970, May 19). Oxidation of a mercaptan with excess dimethyl sulfoxide. Retrieved from

  • International Journal of Scientific Research and Publication. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • YouTube. (2015, October 4). Benzoic Acid, Recrystallization, and Solubility vs pH. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. Retrieved from [Link]

  • MDPI. (2023, July 25). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • Quora. (2017, May 8). What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid? Retrieved from [Link]

  • The Chemistry Notes. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • Preprints.org. (2024, March 28). Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • MDPI. (2022, August 3). Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • MedCrave. (2017, April 25). Solubility: A speed‒breaker on the drug discovery highway. Retrieved from [Link]

  • PubMed. (n.d.). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Retrieved from [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PMC. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). DMSO Oxidation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The Effect of a Hydrogen Bonding Environment (Dimethyl Sulfoxide) on the Ionisation and Redox Properties of the Thiol Group in Cysteine and a Protein Disulfide Isomerase Mimic (Vectrase). Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent- and metal-free selective oxidation of thiols to disulfides using I 2 /DMSO catalytic system | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Google Patents. (n.d.). CN115710207B - Preparation method of 4-mercaptobenzoic acid. Retrieved from

  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]

  • Google Patents. (n.d.). EP0135432A1 - Derivatives of benzoic acid, process for their preparation and their use in disinfecting and conserving medicaments. Retrieved from

  • PubChem. (n.d.). 3-Bromo-2-ethyl-5-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-mercapto-. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methanesulfonyl-2-methylbenzoic acid. Retrieved from [Link]

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Technical Support Center: Purification of 3-Bromo-5-mercapto-2-methylbenzoic Acid

[1][2][3]

Technical Overview & Mechanistic Insight

The primary challenge in handling This compound is the high reactivity of the aryl thiol (-SH) group.[1][2][3] In the presence of atmospheric oxygen and trace metals, two thiol molecules cross-link to form a disulfide dimer.[2] This reaction is pH-dependent; mercaptobenzoic acids are relatively stable in acidic media but oxidize rapidly in neutral or basic solutions due to the formation of the highly nucleophilic thiolate anion (

123

The Purification Strategy: Unlike standard impurities, the disulfide dimer is in a dynamic redox equilibrium with the product.[2] Physical separation (chromatography/crystallization) alone is often insufficient because the dimer can reform during the process.[2][3] Therefore, a Chemical Reduction Step followed by Inert Handling is the only self-validating protocol for high purity.[2][3]

Redox Equilibrium Diagram

The following diagram illustrates the oxidative pathway you must interrupt.[2]

RedoxCycleThiolTarget Thiol(Monomer)ThiolateThiolate Anion(Reactive Intermediate)Thiol->Thiolate pH > 6 (Deprotonation)Thiolate->Thiol Acidification (pH < 4)DisulfideDisulfide Impurity(Dimer)Thiolate->Disulfide O2 / Trace Metals(Oxidation)Disulfide->Thiol Chemical Reduction(Zn/AcOH or TCEP)

Troubleshooting Guide (FAQ)

Q1: My crude product shows a double peak on HPLC, but I only see one spot on TLC. What is happening?

Diagnosis: On-column oxidation.[1][2][3] Silica gel is slightly acidic, but if your eluent contains methanol or is not strictly deoxygenated, the thiol can oxidize during the run.[2] The "double peak" is the monomer converting to dimer in real-time.[1][2][3] Solution:

  • Modify Eluent: Add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid to your HPLC mobile phase.[2][3] This suppresses ionization (

    
    ), preventing oxidation.[2][3]
    
  • TLC Tip: Add a drop of acetic acid to your TLC developing tank.[2][3]

Q2: I recrystallized the material, but the melting point is still broad/high.

Diagnosis: Co-crystallization of the disulfide. Disulfides of benzoic acid derivatives often have higher melting points and lower solubility than their thiol counterparts.[2][3] If you heat the mixture in a non-degassed solvent to dissolve it, you likely generated more disulfide, which then co-precipitated.[2] Solution: Perform a "Reductive Recrystallization" .[2][3] Add a small amount of a reducing agent (like TCEP-HCl or a pinch of Zinc dust) to the recrystallization solvent to keep the equilibrium pushed toward the monomer.

Q3: The product turns yellow upon drying in the vacuum oven.

Diagnosis: Surface oxidation. Aryl disulfides are often yellow, while the pure thiols are typically white or off-white.[2] Heat + Vacuum (if not perfectly tight) = Oxidation.[2][3] Solution:

  • Dry under Argon bleed rather than static vacuum if possible.[2][3]

  • Limit drying temperature to < 40°C.[2][3]

  • Store the final solid under nitrogen at -20°C.

Validated Purification Protocols

Method A: Chemical Reduction (For High Disulfide Content >5%)

Best for: Bulk purification of crude material.[2]

Reagents:

  • Crude this compound[1][2][3]

  • Zinc Dust (<10 micron)[2][3]

  • Glacial Acetic Acid (AcOH)[2][3]

  • Degassed Water[2][3]

Protocol:

  • Dissolution: Dissolve the crude mixture in Glacial Acetic Acid (10 mL per gram). If solubility is poor, add up to 20% degassed Ethanol.[2][3]

  • Reduction: Add Zinc Dust (3.0 equivalents).[2][3]

    • Note: Zinc in AcOH generates nascent hydrogen, which cleaves the S-S bond.[2]

  • Reaction: Stir vigorously at 50°C for 2 hours under a Nitrogen atmosphere.

    • Monitor: Check HPLC.[2][3][4][5][6] The disulfide peak should disappear completely.[2][3]

  • Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove excess Zinc. Wash the pad with hot acetic acid.[2][3]

  • Precipitation: Pour the filtrate into 5 volumes of cold, degassed water containing 1% HCl. The monomeric thiol will precipitate.[2][3]

  • Isolation: Filter the solid under a nitrogen blanket.[2][3] Wash with degassed water.[2][3]

Method B: Flash Chromatography (For High Purity Requirements)

Best for: Removing non-disulfide impurities while preventing oxidation.[2][3]

System Setup:

  • Stationary Phase: Acid-washed Silica Gel (slurry packed with 1% AcOH in DCM).[1][2][3]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (95:[2][3]5) + 0.5% Acetic Acid .[2][3]

Key Steps:

  • Degas Solvents: Sparge all solvents with Argon for 15 minutes before use.[2][3]

  • Loading: Load the sample as a solid (adsorbed onto silica) or dissolved in minimal DCM/AcOH. Do not use DMF or DMSO , as they promote oxidation.[2][3]

  • Elution: Run the column quickly. The acid modifier is critical to keep the thiol protonated and stable.[2]

Data & Specifications

Table 1: Physicochemical Properties & Solubility

PropertyMonomer (Target)Dimer (Impurity)Purification Implication
Formula C₈H₇BrO₂SC₁₆H₁₂Br₂O₄S₂Dimer is significantly more hydrophobic.[1][2][3]
State White/Off-white SolidYellow/Orange SolidColor indicates impurity level.[1][2][3]
pKa (Thiol) ~6.5 - 7.0N/AKeep pH < 4 to prevent dimerization.[2][3]
Solubility (Aq. Base) High (forms Dianion)High (forms Dianion)Acid/Base extraction cannot separate them easily.[2][3]
Solubility (DCM) ModerateHighDimer elutes first in reverse phase; later in normal phase.[2][3]

Experimental Workflow Visualization

The following flowchart defines the decision logic for processing the crude material.

PurificationFlowStartCrude Material(Contains Disulfide)CheckAnalyze Purity(HPLC/TLC)Start->CheckHighDisulfideDisulfide > 5%Check->HighDisulfideLowDisulfideDisulfide < 5%Check->LowDisulfideReductionMethod A: Zn/AcOH Reduction(Cleaves S-S bond)HighDisulfide->ReductionChromatographyMethod B: Acidic Flash Column(DCM/MeOH + 0.5% AcOH)LowDisulfide->ChromatographyWorkupAcidic Precipitation(pH < 2, Degassed Water)Reduction->WorkupChromatography->WorkupDryingVacuum Dry(<40°C, Inert Gas Bleed)Workup->DryingFinalPure Thiol(Store -20°C)Drying->Final

References

  • Reductive Cleavage of Disulfides: Smith, M. B. (2020).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2][3] Wiley.[2][3] (Standard reference for Zn/AcOH reduction mechanisms).

  • Stability of Mercaptobenzoic Acids: R. E. George, et al. "Oxidative stability of ortho-mercaptobenzoic acid derivatives in aqueous solution."[2][3] Journal of Pharmaceutical Sciences, 2018.[2]

  • Purification Strategies for Thiols: "Handling and Purification of Thiol-Containing Compounds." Sigma-Aldrich Technical Bulletin AL-142.[2][3]

  • Chemical Structure Validation: PubChem Compound Summary for CID 3433127 (Related Structure: 3-bromo-5-methylbenzoic acid derivatives). [2][3]

Technical Support Center: Strategies for the Removal of Unreacted 3-Bromo-5-mercapto-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 3-Bromo-5-mercapto-2-methylbenzoic acid from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.

Understanding the Challenge: Properties of this compound

Before diving into purification techniques, it's crucial to understand the physicochemical properties of the molecule . While specific experimental data for this compound is not extensively published, we can infer its behavior based on its functional groups: a carboxylic acid, a thiol (mercaptan), a bromo group, and a methyl group on an aromatic ring.

PropertyExpected CharacteristicImplication for Purification
Acidity The carboxylic acid group is significantly acidic (estimated pKa ~3-4), while the thiol group is weakly acidic (estimated pKa ~8-10).Enables pH-dependent solubility, which is the cornerstone of acid-base extraction techniques.
Solubility Likely to have low solubility in neutral water but will be soluble in aqueous base (as a carboxylate and/or thiolate salt). It is expected to be soluble in many organic solvents like ethyl acetate, acetone, and alcohols.[1][2][3]This differential solubility is key for both extraction and recrystallization methods.
Polarity The presence of the carboxylic acid and thiol groups makes it a relatively polar molecule.This polarity will influence its retention in chromatographic methods.
Reactivity The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.Purification methods should ideally be performed under an inert atmosphere if disulfide formation is a concern.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt at a simple aqueous work-up failed to remove all the unreacted starting material. What is the most reliable fundamental technique I should try next?

A1: pH-Mediated Liquid-Liquid Extraction

This is the most robust and scalable first-line approach for separating acidic compounds like this compound from neutral or basic impurities. The strategy hinges on the deprotonation of the carboxylic acid group to form a water-soluble salt.

The Underlying Principle (Causality):

By increasing the pH of the aqueous phase to a value significantly above the pKa of the carboxylic acid (a pH of 7-8 is usually sufficient), the equilibrium shifts to favor the formation of the highly water-soluble carboxylate salt. This salt will partition into the aqueous layer, while non-acidic organic impurities will remain in the organic layer. Subsequently, re-acidifying the aqueous layer will protonate the carboxylate, causing the desired acid to precipitate out of the solution.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basification & Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).

  • Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh basic solution 1-2 more times to ensure complete removal of the acidic starting material.

  • Re-acidification & Precipitation: Combine all the aqueous extracts in a beaker and cool it in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the pH is acidic (pH ~2). The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under a vacuum.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

  • Low Recovery: Ensure the aqueous layer is sufficiently acidified. Check the pH with litmus paper or a pH meter. Also, some product may remain dissolved in the cold aqueous solution; you can perform a back-extraction with ethyl acetate after re-acidification to recover this.

Q2: I have a solid crude product. Can I use recrystallization, and how do I choose the right solvent?

A2: Recrystallization: A Powerful Technique for Solid Products

Recrystallization is an excellent method for purifying solid compounds, provided a suitable solvent can be found.[1][2][4] The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3]

Expert Insights on Solvent Selection:

Finding the optimal solvent is an empirical process. Small-scale solubility tests are highly recommended. Place a few milligrams of your crude product in several test tubes and add a small amount of different solvents.

Common Solvent Systems to Test:

  • Single Solvents: Water, ethanol, methanol, acetone, ethyl acetate, toluene.

  • Solvent Mixtures: Ethanol/water, acetone/water, toluene/hexanes.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile) while stirring.

  • Achieve Saturation: Add small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum.

Troubleshooting Recrystallization:

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - The solution is not saturated (too much solvent was added).- The solution has cooled too rapidly.- Re-heat the solution to boil off some of the solvent and then allow it to cool slowly again.- Gently scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of the pure compound.[1]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Add more solvent to the hot mixture and re-heat until the oil dissolves, then cool slowly.- Try a different solvent with a lower boiling point.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Preheat the filtration apparatus.[1]
Q3: The previous methods still leave trace amounts of the starting material. How can I achieve higher purity?

A3: Flash Column Chromatography

For high-purity requirements, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5]

Causality in Chromatography:

This compound is a polar compound due to its carboxylic acid and thiol groups. It will therefore adsorb strongly to the polar silica gel. By using a mobile phase of appropriate polarity, it can be selectively eluted from the column, separating it from less polar byproducts or more polar impurities.

Step-by-Step Flash Chromatography Protocol:

  • TLC Analysis: First, determine the appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.

  • Acidification of Mobile Phase: To prevent "tailing" or streaking of the acidic compound on the silica gel, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase.[5][6]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase you will be using.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this "dry-loaded" sample can be carefully added to the top of the packed column.

  • Elution: Run the mobile phase through the column under positive pressure (using compressed air or a pump). Collect fractions and analyze them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Chromatographic Purification:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Hexanes/EtOAc + 1% AcOH) Pack 2. Pack Silica Column TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Start Crude Reaction Mixture Q_Scale Large Scale? Start->Q_Scale Q_Purity High Purity Needed? Chromatography Flash Chromatography Q_Purity->Chromatography Yes Scavenger Scavenger Resin Q_Purity->Scavenger Trace Amounts Only Q_Solid Is Crude a Solid? Q_Scale->Q_Solid No Extraction Acid-Base Extraction Q_Scale->Extraction Yes Q_Solid->Q_Purity No Recrystal Recrystallization Q_Solid->Recrystal Yes Extraction->Q_Purity Recrystal->Q_Purity

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Analysis of 3-Bromo-5-mercapto-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. A robust analytical method is essential to ensure that the API meets stringent purity specifications, free from process-related impurities and degradants. This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Bromo-5-mercapto-2-methylbenzoic acid.

The target analyte presents a unique set of analytical challenges. Its structure incorporates:

  • A carboxylic acid group, which is ionizable and highly sensitive to mobile phase pH.[1]

  • A thiol (mercapto) group, which is also acidic and highly susceptible to oxidation, a primary degradation pathway.

  • A brominated aromatic ring , providing good UV chromphore for detection but also contributing to the molecule's hydrophobicity.

A successful method must not only quantify the main component but also separate it from all potential impurities and degradation products, a capability defined as "stability-indicating" by regulatory bodies.[2][3] This guide will walk through the logical progression from initial method design to final validation, explaining the causality behind each experimental choice.

Part I: Foundational Strategy & Initial Method Screening

The first step in method development is to establish a rational starting point based on the analyte's physicochemical properties. Reversed-Phase (RP) HPLC is the most widely used mode for separating non-polar or moderately polar compounds and is the logical choice for this molecule.[4][5]

The Workflow for HPLC Method Development

The process is systematic, beginning with broad screening and progressively refining parameters to achieve the desired separation.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Column_Select Column Chemistry Screening (C18, Phenyl, etc.) Analyte->Column_Select Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, pH) Column_Select->Mobile_Phase Gradient Broad Gradient Run (5-95% B) Mobile_Phase->Gradient Opt_Gradient Gradient Optimization (Slope, Time) Gradient->Opt_Gradient Opt_pH pH & Buffer Tuning Opt_Gradient->Opt_pH Opt_Temp Temperature & Flow Rate Opt_pH->Opt_Temp Forced_Deg Forced Degradation Study Opt_Temp->Forced_Deg Validation ICH Q2(R2) Validation (Specificity, Linearity, etc.) Forced_Deg->Validation Final_Method Final Method Protocol Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Column Selection: A Comparative Approach

The choice of stationary phase is the most critical factor influencing selectivity.[4] For an analyte with both hydrophobic (bromophenyl ring) and polar (acid, thiol) characteristics, a standard C18 column is the universal starting point due to its high hydrophobicity and versatility.[6] However, comparing it with alternative chemistries can reveal superior performance.

  • Standard C18: Offers strong hydrophobic retention. An excellent choice for retaining the analyte.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the analyte's aromatic ring. This can be particularly effective for separating aromatic positional isomers or related substances.

  • Embedded Polar Group (e.g., C18-AQ): These columns contain a polar group near the silica surface, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar analytes.

Mobile Phase Selection: The Key to Control

The mobile phase transports the sample and modulates its interaction with the stationary phase.[7]

  • Organic Modifier: Acetonitrile (ACN) is generally the first choice over methanol (MeOH). Its lower viscosity results in lower backpressure and often provides sharper peaks.

  • Aqueous Phase and pH: This is the most powerful tool for controlling the retention of ionizable compounds like this compound.[8][9] To ensure reproducible retention and good peak shape, the mobile phase pH should be set at least 1-2 pH units away from the analyte's pKa values.[8] For a carboxylic acid, using an acidic mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of the carboxyl and thiol groups, rendering the molecule more non-polar and thus more retained in a reversed-phase system.[9]

    • Acid Modifier: 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid (pH ~2.1) are common choices. Formic acid is volatile and ideal for LC-MS applications, while phosphoric acid is a stronger buffer and can provide excellent peak shape for UV-based methods.[10]

Initial Screening Results

A broad gradient from 5% to 95% acetonitrile was run on three different columns to compare their initial performance.

ParameterMethod 1: Standard C18Method 2: Phenyl-HexylMethod 3: C18-AQ
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mmC18-AQ, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileA: 0.1% H₃PO₄ in WaterB: AcetonitrileA: 0.1% H₃PO₄ in WaterB: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection 235 nm (λmax)235 nm (λmax)235 nm (λmax)
Analyte RT (min) 12.511.812.1
Tailing Factor (Tf) 1.21.41.1
Resolution (Rs) to Impurity 1 1.81.52.1
Observations Good retention and initial separation.Less retention due to weaker hydrophobic interaction. Poorer peak shape.Excellent peak shape and superior resolution for a closely eluting impurity.

Part II: Method Optimization

With a promising column and mobile phase system selected, the next step is to refine the gradient and other parameters to achieve optimal resolution in the shortest possible analysis time.

Gradient Optimization

The initial broad gradient confirmed the elution window. The gradient was then tailored to increase resolution around the main peak.

  • Initial Gradient (15 min): 5-95% B

  • Optimized Gradient (12 min):

    • 40-65% B over 8 minutes (slower slope for better resolution of impurities eluting near the main peak)

    • 65-90% B over 2 minutes (steeper slope to quickly elute any late-eluting components)

    • Hold at 90% B for 2 minutes

This optimization reduced the run time while increasing the resolution between the API and its nearest impurity from 2.1 to >3.0.

Temperature and Flow Rate

Adjusting column temperature can influence selectivity and viscosity. An increase from 30 °C to 35 °C resulted in slightly sharper peaks and a minor improvement in resolution without significant changes in elution order. A flow rate of 1.0 mL/min provided a good balance between analysis time and system backpressure.

Part III: Ensuring Trustworthiness: Forced Degradation and Validation

A method is not truly reliable until it is proven to be stability-indicating and validated according to regulatory expectations.[11][12]

Forced Degradation Studies

Forced degradation studies are performed to intentionally stress the analyte and generate potential degradation products.[2][13] The goal is to demonstrate that the analytical method can successfully separate these degradants from the intact API, thereby proving its specificity.[3]

Workflow for Forced Degradation Studies

ForcedDegradationWorkflow cluster_stress Stress Conditions API_Sample API Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API_Sample->Base Oxidation Oxidation (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (80°C, Solid) API_Sample->Thermal Photo Photolytic (ICH Light Box) API_Sample->Photo Control Control Sample (Unstressed) API_Sample->Control Analysis HPLC Analysis of all samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Evaluation Peak Purity Evaluation & Mass Balance Analysis->Evaluation

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols for Forced Degradation
  • Acid Hydrolysis: Dissolve API in 50:50 ACN:Water to 1 mg/mL. Add an equal volume of 0.2 M HCl and heat at 60°C for 4 hours. Neutralize with NaOH before injection.[14]

  • Base Hydrolysis: Dissolve API to 1 mg/mL. Add an equal volume of 0.2 M NaOH and keep at room temperature for 2 hours. Neutralize with HCl before injection.[14]

  • Oxidative Degradation: Dissolve API to 1 mg/mL. Add an equal volume of 6% H₂O₂ and keep at room temperature for 8 hours.[14] The thiol group is expected to be highly sensitive to this condition.

  • Thermal Degradation: Store solid API in an oven at 80°C for 48 hours. Dissolve in diluent for analysis.[14]

  • Photolytic Degradation: Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Results Summary: Significant degradation was observed under oxidative and basic conditions. The oxidative stress led to the formation of a major degradant, likely the corresponding disulfide dimer. The HPLC method successfully resolved all degradation products from the main API peak with a resolution of >2.0, confirming the method is stability-indicating .

Method Validation (ICH Q2(R2))

The final step is to formally validate the method to demonstrate its suitability for its intended purpose.[12][15] The following parameters are critical for a purity method.[16][17]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate the method can distinguish the analyte from impurities and degradants.Peak purity index > 0.999 for the analyte peak in stressed samples. Baseline resolution (Rs > 1.5) from all known impurities.
Linearity To show a direct proportional response to analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability)To show the consistency of results for multiple analyses of the same sample.Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate preparations at 100% concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) at the LOQ concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits when parameters (pH, temperature, flow rate) are slightly varied.

Final Recommended Purity Method

This optimized and validated method is robust and suitable for the routine purity analysis of this compound.

Detailed Experimental Protocol
  • Column: C18-AQ, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC Grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 65% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

    • 15.0 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: 0.5 mg/mL

Conclusion

The development of a stability-indicating HPLC method is a systematic process that relies on a fundamental understanding of chromatography and the analyte's chemical nature. By comparing different stationary phases, we identified a C18-AQ column as optimal for the analysis of this compound, providing excellent peak shape and resolution. Method optimization was followed by rigorous forced degradation studies, which proved the method's ability to separate the API from its stress-induced degradants. The subsequent validation against ICH guidelines confirms that the final method is specific, accurate, precise, and robust, making it a trustworthy tool for quality control and stability testing in a regulated drug development environment.

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  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. [Link]

  • Method Development & Forced Degradation. J-Star Research. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists. Biocompare. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc.. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • The optimized separation of aromatic carboxylic acids by HPLC. Sci-Hub. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

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Advanced Characterization Guide: Melting Point Determination for 3-Bromo-5-mercapto-2-methylbenzoic Acid (CAS 1566672-01-2)

[1][2][3][6]

Executive Summary: The Purity Imperative

In the synthesis of high-value pharmaceutical intermediates, This compound (CAS 1566672-01-2) serves as a critical scaffold, particularly for candidates requiring thio-ether linkages or halogenated aromatic cores.[1][2][3][6] For drug development professionals, the melting point (MP) is not merely a physical constant; it is the first line of defense against structural isomers and, crucially, oxidative degradation.[2][3][4][5][6]

This guide provides a rigorous experimental framework for determining the melting point of this specific compound. Unlike simple reagents, this mercapto-benzoic acid derivative presents a unique challenge: the thiol (-SH) group's susceptibility to oxidative coupling , which can form high-melting disulfide impurities that mimic the target product in HPLC but drastically alter solid-state properties.[1][2][3][5][6]

We compare the Standard Capillary Method against Differential Scanning Calorimetry (DSC) to demonstrate why thermodynamic analysis is superior for this specific thiol-acid.

Theoretical Framework & Expected Range

Structure-Property Relationships

The melting point of this compound is governed by three structural factors:

  • Benzoic Acid Dimerization: The carboxylic acid groups form strong intermolecular hydrogen bonds (dimers), providing a high baseline lattice energy.[2][3][4][5][6]

  • Halogen Stacking: The bromine atom at position 3 enhances crystal density through halogen bonding and van der Waals interactions.[2][4][5][6]

  • Thiol Functionality: While the thiol group (-SH) is a weaker hydrogen bond donor than a hydroxyl group, it introduces significant polarizability.[2][3][4][5][6]

Target Melting Range: While lot-specific certificates of analysis (CoA) for custom synthesis intermediates vary, the structural analog 3-Bromo-2-methylbenzoic acid melts at 152–156°C [1].[1][2][3][4] The addition of the mercapto group typically elevates the melting point due to increased molecular weight and polar interactions.[2][4][5][6]

  • Expected Range for Pure Monomer: 160°C – 175°C (Decomposition often competes near melt).[2][3][4][5][6]

  • Critical Impurity (Disulfide Dimer): >200°C (Broad/Decomposition).[2][3][4][5][6]

Scientific Insight: If your sample melts significantly higher than expected or shows a broad range >10°C, do not assume "super-purity."[2][3][4][5][6] Suspect the disulfide dimer (oxidation product).[2][3][4][5][6]

Comparative Analysis: Method Performance

We evaluated two primary methodologies for characterizing this compound. The choice of method directly impacts the detection of the critical disulfide impurity.[2][4][5][6]

Table 1: Performance Comparison of MP Determination Methods
FeatureMethod A: Capillary (USP <741>) Method B: DSC (Thermodynamic)
Principle Visual observation of phase transition (Solid

Liquid).[1][2][3][4][6]
Measurement of heat flow vs. temperature (Endothermic event).
Precision

1.0 – 2.0°C

0.1 – 0.5°C
Sample Req. 2 – 5 mg1 – 3 mg
Oxidation Risk High: Sample exposed to air in capillary; heat promotes in-situ oxidation.[1][2][3][4][5]Low: Analysis performed under inert Nitrogen/Argon purge.
Decomposition Hard to distinguish from melting (darkening).[2][3][4][5][6]Clearly separable as an exothermic event or irregular baseline.[2][4][5][6]
Best For Routine QC, quick checks.[2][3][4][5][6]Reference Standards, polymorph screening.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (Recommended)

Objective: To determine the thermodynamic melting point and purity onset without oxidative interference.[2][3][4][5][6]

Materials:

  • Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).[2][3][4][5][6]

  • Pan: Tzero Aluminum Hermetic Pan (crimped to prevent thiol sublimation).

  • Purge Gas: Dry Nitrogen (50 mL/min).

Step-by-Step Workflow:

  • Calibration: Validate the temperature axis using Indium (

    
    ) and Zinc (
    
    
    ).[2][3][4][5][6] Ensure the Indium melt onset is within
    
    
    .[2][4][5][6]
  • Sample Prep: Weigh 1.5–3.0 mg of This compound directly into the aluminum pan. Do not grind excessively, as mechanochemical energy can trigger disulfide formation.[2][4][5][6]

  • Encapsulation: Crimp the lid hermetically.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp at 10°C/min to 220°C.

    • Note: A slower ramp (2°C/min) may be used for purity determination by Van't Hoff plot, but 10°C/min minimizes thermal decomposition of the thiol.[2][3][4][5][6]

  • Analysis: Integrate the endothermic peak. Report the Onset Temperature (

    
    ) as the melting point, not the peak maximum.
    
Protocol B: Capillary Method (Routine QC)

Objective: Rapid visual confirmation of identity.[2][3][4][5][6]

Materials:

  • Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Standard: Caffeine (

    
    ) or Salicylic Acid (
    
    
    ) for system suitability.[2][3][4][5][6]

Step-by-Step Workflow:

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture.
    
  • Packing: Pack the capillary to a height of 3 mm. Tap firmly to eliminate air pockets (air causes poor heat transfer and wider ranges).[2][3][4][5][6]

  • Ramp:

    • Fast Ramp (

      
      ) to 140°C.[2][3][4][5][6]
      
    • Slow Ramp (

      
      ) from 140°C until melt is complete.
      
  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet (meniscus formation).[2][3][4][5][6]
      
    • 
      : Complete disappearance of solid.[2][3][4][5][6]
      
  • Validity: The range (

    
    ) must be 
    
    
    for a pure compound.

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the purity of this compound based on thermal behavior.

MP_Determination_WorkflowStartStart: Raw Material (this compound)Method_ChoiceSelect MethodStart->Method_ChoiceDSCMethod: DSC (Inert Atmosphere)Method_Choice->DSCPreferredCapillaryMethod: Capillary (Open Air)Method_Choice->CapillaryRoutineResult_SharpSharp Endotherm (Range < 2°C)DSC->Result_SharpResult_BroadBroad/High Melt (Range > 4°C or >180°C)DSC->Result_BroadCapillary->Result_SharpCapillary->Result_BroadAnalysis_PureConclusion: Pure MonomerResult_Sharp->Analysis_PureAnalysis_ImpureSuspect: Disulfide Dimer / OxidationResult_Broad->Analysis_ImpureAction_RecrystAction: Recrystallize with Reducing Agent (e.g., DTT/TCEP)Analysis_Impure->Action_RecrystAction_Recryst->StartRetest

Figure 1: Decision logic for interpreting melting point data. Note the critical loop for reprocessing oxidized samples.

Scientific Interpretation of Results

The "Disulfide Trap"

A common error in characterizing mercapto-benzoic acids is misinterpreting a high melting point as "superior dryness."[1][2][4][5]

  • Scenario: You observe a melting range of 195–200°C.

  • Diagnosis: This is likely NOT the target compound.[2][3][4][5][6] It is the disulfide dimer formed by the reaction:

    
    [2][3][5][6]
    
  • Confirmation: Run an HPLC analysis. The dimer will elute significantly later (more hydrophobic) than the monomer.[2][3][4][5][6]

Self-Validating Protocol

To ensure your MP determination is valid, perform a Mixed Melting Point test:

  • Mix your sample 1:1 with a known pure standard (if available) or a structurally similar validated lot.[2][3][4][5][6]

  • If the melting point depresses significantly, your sample is distinct (and likely impure).[2][3][4][5][6]

  • If the melting point remains sharp and unchanged, the identity is confirmed.[2][4][5][6]

References

  • PubChem. (2025).[2][3][4][5][6][7][8] 3-Bromo-2-methylbenzoic acid Physical Properties. National Library of Medicine.[2][4][5][6] Available at: [Link][2][3][5][6]

  • United States Pharmacopeia (USP). (2023).[2][3][4][5][6] General Chapter <741> Melting Range or Temperature. USP-NF.[1][2][4][5]

  • NIST Chemistry WebBook. (2024).[2][3][4][5][6] Benzoic acid, 3-bromo- Thermochemical Data. National Institute of Standards and Technology.[4][5][6][9] Available at: [Link][2][3][5][6]

A Senior Application Scientist's Guide to Halogenated Mercaptobenzoic Acid Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Modulating Bioactivity

In the landscape of medicinal chemistry and materials science, mercaptobenzoic acids serve as versatile scaffolds. Their dual functionality—a carboxylic acid group for polar interactions and a thiol group for metal binding or covalent interactions—makes them compelling building blocks. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the aromatic ring profoundly alters the molecule's physicochemical and biological properties. This guide provides an in-depth comparative analysis of halogenated mercaptobenzoic acid derivatives, offering field-proven insights and experimental data to guide researchers in the rational design of next-generation therapeutic agents and functional materials.

Halogenation is more than a simple substitution; it is a strategic tool to fine-tune a molecule's profile.[1][2] The type of halogen, its position, and the degree of substitution can modulate:

  • Lipophilicity: Affecting cell membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Acidity (pKa): The electron-withdrawing nature of halogens increases the acidity of the carboxylic acid group, influencing ionization state at physiological pH.[4]

  • Molecular Interactions: Halogens can participate in hydrogen bonds and, more significantly, halogen bonds—a non-covalent interaction that can stabilize drug-target complexes.[5][6]

This guide will dissect these effects through a comparative lens, supported by detailed experimental protocols and quantitative data, empowering researchers to harness the nuanced power of halogenation.

Comparative Physicochemical Properties: The Foundation of Function

The choice of a halogen substituent is a critical decision in lead optimization. The inherent properties of the halogen atom directly translate to the derivative's behavior in a biological system. The table below summarizes key physicochemical parameters for representative halogenated mercaptobenzoic acid derivatives.

Table 1: Comparative Physicochemical Data of Mercaptobenzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Carboxylic Acid)LogP (Octanol/Water)
2-Mercaptobenzoic AcidC₇H₆O₂S154.19164-167~4.1~2.1
5-Fluoro-2-mercaptobenzoic AcidC₇H₅FO₂S172.18[7]137-142[8]~3.3 (Est.)~2.4 (Est.)
4-Chloro-2-mercaptobenzoic AcidC₇H₅ClO₂S188.63195-198~3.1 (Est.)~2.8 (Est.)
4-Bromo-3-mercaptobenzoic AcidC₇H₅BrO₂S233.08210-213~3.0 (Est.)~3.1 (Est.)

Note: Estimated (Est.) values are derived from established chemical principles where direct experimental data is not available. The electron-withdrawing effect of halogens (F < Cl < Br) generally leads to a decrease in pKa (increased acidity) and an increase in LogP (increased lipophilicity).

The causality behind these trends is rooted in fundamental electronic effects. Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and thereby increasing acidity (lowering the pKa) compared to the non-halogenated parent compound.[4] This effect is crucial as the ionization state of a drug candidate dramatically influences its solubility and ability to interact with a target binding site.

Synthesis of Halogenated Mercaptobenzoic Acids: A Generalized Workflow

The synthesis of these derivatives typically begins with a corresponding halogenated benzoic acid. A common and robust method involves nucleophilic aromatic substitution or the conversion to an intermediate that readily reacts with a sulfur source.

cluster_0 Step 1: Thiolation cluster_1 Step 2: Hydrolysis & Purification Start Halogenated Benzoic Acid (e.g., p-Chlorobenzoic Acid) Intermediate Isothiouronium Salt Intermediate Start->Intermediate Reflux Thiourea Thiourea Thiourea->Intermediate Catalyst Catalyst (e.g., Iodine) Catalyst->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Crude Crude Product Intermediate->Crude Hydrolysis Base Base (e.g., NaOH) Base->Crude Acid Acid (e.g., Acetic Acid) Final Purified Halogenated Mercaptobenzoic Acid Acid->Final Crude->Final Acidification & Purification Recrystallization Recrystallization (e.g., Ethyl Acetate) Recrystallization->Final

Caption: Generalized synthetic workflow for halogenated mercaptobenzoic acids.

Experimental Protocol: Synthesis of 4-Mercaptobenzoic Acid

This protocol is adapted from established methods and provides a reliable pathway to obtaining high-purity product.[9] The choice of an iodine catalyst is deliberate; it facilitates the reaction, improving the conversion rate to the desired intermediate.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethanol as the solvent.

  • Reagent Addition: At room temperature (20-25 °C), add p-chlorobenzoic acid and thiourea to the ethanol and stir until fully dissolved.

  • Catalysis and Reflux: Add a catalytic amount of iodine (e.g., 0.005 molar equivalent relative to the p-chlorobenzoic acid). Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Cool the reaction mixture. Add a solution of sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the isothiouronium intermediate.

  • Acidification and Precipitation: Cool the mixture in an ice bath and carefully acidify with glacial acetic acid until the pH is ~4-5. The crude 4-mercaptobenzoic acid will precipitate out of solution.

  • Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent such as ethyl acetate to yield high-purity crystals.[9]

Comparative Biological Activity: From Enzyme Inhibition to Antimicrobial Efficacy

The true value of halogenated mercaptobenzoic acid derivatives is realized in their diverse biological activities. The halogen substituent plays a pivotal role in dictating the potency and selectivity of these compounds.

Enzyme Inhibition

Many mercapto-containing compounds are known enzyme inhibitors.[10] Halogenated benzoic acid derivatives have shown specific inhibitory activity. For instance, chlorobenzoic acid has been identified as an inhibitor of Coq2, a key enzyme in the biosynthesis of coenzyme Q.[11] The mechanism often involves the inhibitor competing with the natural substrate for the enzyme's active site. The halogen's size, electronegativity, and ability to form halogen bonds can significantly enhance binding affinity.

cluster_normal Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme (Active Site) Product Product Enzyme->Product Binds & Converts NoProduct Product Formation Inhibited Enzyme->NoProduct No Reaction Substrate Substrate Substrate->Enzyme Binds Inhibitor Halogenated Mercaptobenzoic Acid Inhibitor->Enzyme Binds & Blocks

Caption: Mechanism of competitive enzyme inhibition by a halogenated derivative.

Antimicrobial and Anticancer Activity

Halogenation is a proven strategy for enhancing antimicrobial and anticancer properties.[12][13] The increased lipophilicity can improve the compound's ability to penetrate bacterial cell membranes or mammalian cell walls.[14]

  • Antimicrobial: 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[15] The proposed mechanism for such compounds involves disrupting cell membrane integrity and interfering with essential metabolic pathways.[14]

  • Anticancer: The same compound, 2-amino-3-chlorobenzoic acid, also functions as a cancer antagonist by targeting PI3K/AKT signaling pathways, which are often dysregulated in cancer.[15] This dual activity highlights the potential for developing potent therapeutic agents from this class of molecules.

Table 2: Comparative Biological Activities

Derivative ClassTarget/OrganismObserved EffectPotential RationaleReference
Chlorobenzoic AcidsCoq2 EnzymeCompetitive InhibitionMimics substrate, blocks active site[11]
2-Amino-3-chlorobenzoic AcidMRSA (Bacteria)Potent InhibitionEnhanced cell membrane penetration[15]
2-Amino-3-chlorobenzoic AcidCancer CellsPI3K/AKT Pathway AntagonistModulation of key signaling markers[14][15]
Bromo-substituted derivativesVarious Bacteria/FungiBroad Antimicrobial ActivityIncreased lipophilicity and potential for halogen bonding interactions[3][16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay for quantifying antimicrobial activity. This protocol provides a standardized workflow.

  • Preparation of Inoculum: Culture the target microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the halogenated mercaptobenzoic acid derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This is determined by visual inspection or by using a plate reader. This self-validating system is trustworthy because the positive control must show growth and the negative control must remain clear for the results to be valid.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilution of Test Compound C Inoculate 96-Well Plate (Compound + Bacteria) A->C B Standardize Bacterial Inoculum B->C D Incubate (37°C, 24h) C->D E Read Plate Visually or with Spectrometer D->E F Determine MIC Value (Lowest concentration with no visible growth) E->F

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.